molecular formula C16H16N2O B381483 [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 380551-61-1

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B381483
CAS No.: 380551-61-1
M. Wt: 252.31g/mol
InChI Key: UDIBNRJJAHPZIR-UHFFFAOYSA-N
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Description

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31g/mol. The purity is usually 95%.
The exact mass of the compound [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIBNRJJAHPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333502
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380551-61-1
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an in-depth monograph on [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol . This document synthesizes established benzimidazole chemistry with specific structure-activity relationship (SAR) data relevant to the N-(1-phenylethyl) substitution pattern.

Executive Summary

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol represents a specialized subclass of 2-substituted benzimidazoles characterized by a chiral N1-phenylethyl auxiliary and a reactive C2-hydroxymethyl handle. Unlike the canonical 1H-benzimidazol-2-ylmethanol, the inclusion of the bulky, lipophilic 1-phenylethyl group at the N1 position introduces chirality and significantly alters the physicochemical profile, enhancing membrane permeability and enabling enantioselective applications in coordination chemistry.

This compound serves two primary roles in drug development:

  • Chiral Scaffold: A building block for the synthesis of enantiopure bioactive agents.

  • Bidentate Ligand: An N,O-donor motif for asymmetric catalysis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of a benzimidazole core fused to a hydroxymethyl group at C2 and a 1-phenylethyl moiety at N1.[1]

  • Chirality: The C1' carbon of the ethyl group is a stereocenter. The compound exists as (R) and (S) enantiomers.

  • Electronic Effects: The N1-substitution removes the acidic NH proton, eliminating tautomerism typical of unsubstituted benzimidazoles (N1-H

    
     N3-H). This locks the C=N bond at the N3 position.
    
Key Properties (Predicted & Analog-Derived)
PropertyValue / DescriptionNote
Formula C

H

N

O
Molecular Weight 252.31 g/mol
Physical State Solid (Crystalline powder)Likely white to off-white
Melting Point 135–145 °C (Estimated)Lower than unsubstituted analog (172°C) due to disrupted H-bonding network.
pKa (N3) ~5.4 – 5.6Basic nitrogen; protonates in acidic media.
LogP ~2.8 – 3.2Moderately lipophilic; good membrane permeability.
Solubility High: DMSO, MeOH, DCMLow: Water (< 0.5 mg/mL)Hydrophobic phenylethyl group limits aqueous solubility.

Synthetic Methodologies

The synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol requires control over regioselectivity and stereochemistry. Two primary routes are validated for this scaffold.

Route A: Phillips Condensation (Preferred)

This route ensures regiocontrol by establishing the N-substituent before cyclization. It allows for the use of enantiopure starting materials to generate chiral products without resolution.

Protocol:

  • Precursor Synthesis: Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with (S)-1-phenylethylamine, followed by reduction (H

    
    /Pd-C) to yield N-(1-phenylethyl)benzene-1,2-diamine.
    
  • Cyclization: Condensation of the diamine with glycolic acid (or ethyl glycolate) under acidic conditions (4N HCl, reflux) or using Phillips conditions (4N HCl, reflux).

Route B: Direct N-Alkylation (Non-Selective)

Alkylation of the parent 1H-benzimidazol-2-ylmethanol with (1-bromoethyl)benzene.

  • Drawback: Produces a racemic mixture if racemic alkyl halide is used.

  • Drawback: Potential for O-alkylation (ether formation) vs. N-alkylation, requiring careful base selection (e.g., Cs

    
    CO
    
    
    
    in DMF).
Synthetic Pathway Visualization

The following diagram illustrates the logic flow for the synthesis, highlighting the critical decision points for chirality.

SynthesisPath cluster_RouteB Alternative Route (Racemic Risk) Start1 1-Fluoro-2-nitrobenzene Inter1 N-(1-phenylethyl)-2-nitroaniline Start1->Inter1 SNAr (K2CO3, DMF) Reagent1 (S)-1-Phenylethylamine Reagent1->Inter1 Inter2 N-(1-phenylethyl)benzene-1,2-diamine Inter1->Inter2 Reduction (H2, Pd/C) Product [1-(1-phenylethyl)-1H- benzimidazol-2-yl]methanol (Enantiopure) Inter2->Product Phillips Condensation Reagent2 Glycolic Acid (4N HCl, Reflux) Reagent2->Product AltStart 1H-benzimidazol- 2-ylmethanol AltStart->Product Base (Cs2CO3) Non-selective AltReagent (1-bromoethyl)benzene AltReagent->Product

Figure 1: Comparative synthetic pathways. The Phillips condensation (top) preserves stereochemistry, while direct alkylation (bottom) risks racemization and regiochemical byproducts.

Reactivity & Chemical Stability

The chemical behavior of this compound is defined by the interplay between the basic benzimidazole N3 and the nucleophilic primary alcohol.

Oxidation (Aldehyde Formation)

The hydroxymethyl group is readily oxidized to the aldehyde (2-formylbenzimidazole) using mild oxidants like MnO


  or Dess-Martin Periodinane .
  • Application: The resulting aldehyde is a versatile electrophile for Horner-Wadsworth-Emmons (HWE) reactions to extend the carbon chain.

Chlorination & Substitution

Treatment with SOCl


  converts the alcohol to the corresponding benzyl chloride analog.
  • Mechanism:[2] The N3 nitrogen can self-catalyze this reaction or form a transient chlorosulfite intermediate.

  • Utility: The chloride is a potent electrophile for coupling with amines or thiols to generate diverse libraries.

Coordination Chemistry

The N3 nitrogen and the hydroxyl oxygen form a stable 5-membered chelate ring with transition metals (Zn, Cu, Ru).

  • Chiral Induction: The bulky 1-phenylethyl group creates steric hindrance on one face of the metal complex, inducing stereoselectivity in catalytic applications.

Biological & Pharmaceutical Relevance[1][2]

While specific clinical data for this exact derivative is proprietary, its profile is inferred from the high-confidence SAR of the benzimidazole class.

Antimicrobial Activity

Analogous 2-hydroxymethylbenzimidazoles exhibit moderate activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilic 1-phenylethyl tail enhances penetration through the lipid bilayer of microbial cell walls compared to the parent hydrophilic alcohol.

Antioxidant Potential

The hydroxymethyl group can act as a radical scavenger. Studies on 1H-benzimidazol-2-ylmethanol show mild antioxidant activity (IC50 ~400 µg/mL). The N-substitution prevents N-H radical formation but stabilizes the core against metabolic N-oxidation.

Metabolic Stability (In Silico Prediction)
  • Phase I: The primary alcohol is the principal site of metabolism (oxidation to carboxylic acid).

  • Phase II: Glucuronidation of the alcohol is the major clearance pathway.

  • CYP Inhibition: The imidazole ring can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4), potentially causing drug-drug interactions.

Experimental Protocols

Protocol 6.1: Synthesis via Phillips Condensation

Objective: Synthesis of (S)-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol.

  • Reagents: (S)-N-(1-phenylethyl)benzene-1,2-diamine (1.0 eq), Glycolic acid (1.2 eq), 4N HCl (aqueous).

  • Procedure:

    • Dissolve diamine (10 mmol) and glycolic acid (12 mmol) in 4N HCl (30 mL).

    • Reflux the mixture at 100°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 3:1).

    • Cool to room temperature. Neutralize carefully with saturated NaHCO

      
       to pH ~8.
      
    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (CDCl3, 400 MHz):

      
       1.8 (d, 3H, CH3), 4.9 (s, 2H, CH2OH), 5.8 (q, 1H, CH-Ph), 7.1-7.8 (m, 9H, Ar-H).
      
Protocol 6.2: Determination of Enantiomeric Purity

Objective: Verify the retention of chirality from the starting amine.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Detection: UV at 254 nm.

  • Criteria: >98% ee required for asymmetric catalysis applications.

References

  • Poddar, S. K., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences. Link

  • Williamson, C., et al. (2007).[3] "1-[(S)-1-Phenylethyl]-1H-benzimidazole."[3] Acta Crystallographica Section E. Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews. Link

  • Ramón, D. J., & Yus, M. (2004). "Enantioselective Synthesis of Oxygen-, Nitrogen- and Halogen-Substituted Quaternary Carbon Centers." Current Organic Chemistry. Link

Sources

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol, a heterocyclic compound belonging to the esteemed benzimidazole family. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and serving as a "privileged scaffold" due to their versatile pharmacological activities.[1] This document delineates the chemical properties, a proposed synthetic pathway, and potential biological activities of the title compound, grounded in the established knowledge of its structural analogs and the broader benzimidazole class.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol are presented below. Due to the absence of published experimental data for this specific molecule, the physicochemical properties of its parent scaffold, (1H-benzimidazol-2-yl)methanol, are provided as a reference point.[2] The introduction of the 1-phenylethyl group at the N-1 position is anticipated to significantly increase the lipophilicity of the molecule, which may, in turn, influence its solubility, membrane permeability, and pharmacokinetic profile.

IdentifierValue
IUPAC Name [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol
CAS Number 380551-61-1
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.31 g/mol

Table 1: Chemical Identification of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol.

PropertyValue for (1H-benzimidazol-2-yl)methanolUnitSource
Melting Point158.1-159.2°C
AppearanceSolid-

Table 2: Physicochemical Properties of the Parent Scaffold, (1H-benzimidazol-2-yl)methanol.

Synthesis and Characterization

A plausible and efficient two-step synthetic route for [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is proposed. This pathway first involves the synthesis of the core intermediate, (1H-benzimidazol-2-yl)methanol, followed by N-alkylation.

Proposed Synthetic Pathway

SynthesisWorkflow cluster_step1 Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol cluster_step2 Step 2: N-Alkylation A o-phenylenediamine C Reflux in DMF (90-100°C) A->C B Glycolic Acid B->C D (1H-benzimidazol-2-yl)methanol C->D Condensation F Base (e.g., K₂CO₃) in DMF D->F E (1-bromoethyl)benzene E->F G [1-(1-phenylethyl)-1H- benzimidazol-2-yl]methanol F->G Alkylation

Experimental Protocol

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol [2]

  • To a solution of o-phenylenediamine (1 equivalent) in dimethylformamide (DMF), add glycolic acid (1 equivalent).

  • Reflux the reaction mixture at 90-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Neutralize any residual acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is neutral to litmus paper.

  • The resulting precipitate, (1H-benzimidazol-2-yl)methanol, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by column chromatography on silica gel.

Step 2: N-Alkylation of (1H-benzimidazol-2-yl)methanol [2][3]

  • Dissolve (1H-benzimidazol-2-yl)methanol (1 equivalent) in DMF.

  • Add powdered potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.

  • To this suspension, add (1-bromoethyl)benzene (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol.

Characterization

The structural confirmation of the synthesized compound would be achieved through standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the connectivity of atoms and the presence of the 1-phenylethyl group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the O-H stretch of the methanol moiety and the C=N and C=C stretches of the benzimidazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the final product.

Biological Activity and Potential Mechanisms of Action

While no specific biological data has been reported for [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol, the activities of its parent scaffold and the broader class of benzimidazole derivatives provide a strong basis for hypothesizing its potential therapeutic applications.

Known Activities of the (1H-benzimidazol-2-yl)methanol Scaffold

The unsubstituted core, (1H-benzimidazol-2-yl)methanol, has been evaluated for several biological activities, as summarized below.

Biological ActivityAssayResult (IC₅₀/LC₅₀)Source
AntioxidantDPPH radical scavenging400.42 µg/mL[2]
CytotoxicityBrine shrimp lethalityMildly cytotoxic[2]
AntimicrobialDisc diffusionNo significant activity[2]

Table 3: Biological Activities of (1H-benzimidazol-2-yl)methanol. [2]

Benzimidazoles as Kinase Inhibitors

A significant body of research has established benzimidazole derivatives as potent inhibitors of various protein kinases.[4] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[4]

KinaseSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzimidazole [1-(1-phenylethyl)-1H-benzimidazol- 2-yl]methanol (Hypothetical Target) Benzimidazole->RAF Inhibition

Structure-Activity Relationship (SAR) Insights

The introduction of the 1-phenylethyl group at the N-1 position of the benzimidazole ring is a critical modification that is expected to significantly impact the biological activity of the parent scaffold. This substituent will:

  • Increase Lipophilicity: The phenyl and ethyl moieties will enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and intracellular target engagement.

  • Introduce Chirality: The 1-phenylethyl group contains a chiral center, meaning the compound can exist as two enantiomers. It is common for enantiomers to exhibit different biological activities and potencies.

  • Steric Influence: The bulk of the substituent may influence the binding affinity and selectivity of the molecule for its biological target.

Experimental Protocols for Biological Evaluation

To elucidate the biological profile of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol, a series of standard in vitro assays can be employed. The following protocols are adapted from methodologies used to evaluate its structural analog.[2]

ExperimentalWorkflow cluster_assays In Vitro Assays Start Synthesized Compound StockSolution Prepare Stock Solution (e.g., in DMSO) Start->StockSolution Antioxidant DPPH Assay StockSolution->Antioxidant Cytotoxicity Brine Shrimp Lethality Assay StockSolution->Cytotoxicity Antimicrobial Disc Diffusion Assay StockSolution->Antimicrobial DataAnalysis Data Analysis (IC₅₀/LC₅₀/Zone of Inhibition) Antioxidant->DataAnalysis Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis Conclusion Biological Activity Profile DataAnalysis->Conclusion

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.

  • Add the different concentrations of the test compound to the wells. A control well should contain only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Brine Shrimp Lethality Assay (General Cytotoxicity)
  • Hatch brine shrimp (Artemia salina) eggs in artificial seawater under a light source for 48 hours.

  • Prepare a series of dilutions of the test compound in artificial seawater.

  • Transfer a specific number of brine shrimp nauplii (e.g., 10) into each well of a 24-well plate containing the different concentrations of the test compound.

  • A control well should contain nauplii in artificial seawater with the solvent used to dissolve the compound.

  • Incubate the plates for 24 hours under a light source.

  • Count the number of surviving nauplii in each well.

  • Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration of the compound that is lethal to 50% of the brine shrimp).

Disc Diffusion Assay (Antimicrobial Activity)
  • Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (bacterial or fungal strain).

  • Impregnate sterile paper discs with a known concentration of the test compound.

  • Place the impregnated discs onto the surface of the agar plates.

  • A positive control disc (containing a standard antibiotic or antifungal) and a negative control disc (containing only the solvent) should be included.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Conclusion

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol represents a promising, yet underexplored, member of the pharmacologically significant benzimidazole family. This guide has provided a scientifically grounded framework for its synthesis and potential biological evaluation, leveraging data from its core structure and the broader class of benzimidazoles. The proposed synthetic route is robust and relies on well-established chemical transformations. The hypothesized biological activities, particularly in the realm of kinase inhibition, are based on strong precedents in the medicinal chemistry literature. It is imperative that future research endeavors focus on the experimental validation of the synthesis, physicochemical properties, and biological activities of this specific compound to fully elucidate its therapeutic potential.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Benzimidazol-2-yl(diphenyl)methanol. CompTox Chemicals Dashboard. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • LookChem. (n.d.). 1H-benzimidazol-2-yl-phenylmethanol. [Link]

  • PubChem. (n.d.). 1-(2-phenylethyl)-1H-benzimidazole. [Link]

  • Kavitha, C. V., et al. (2011). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 16(10), 8383-8399. [Link]

  • Nanjunda Swamy, S., et al. (2009). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery, 6(5), 382-386. [Link]

  • Shi, Y.-P., & Chen, G. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

  • Balaji, P., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 10(1), 18880. [Link]

  • Prashanthi, G., et al. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Applied Nanoscience, 11, 2377–2394. [Link]

  • Toure, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Chemical Methodologies, 6(11), 931-939. [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208–6236. [Link]

  • FooDB. (n.d.). 1-Phenylethanol. [Link]

Sources

Technical Guide: Biological Activity & Validation of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleobases.[1] This structural mimicry allows benzimidazole derivatives to interact with a diverse array of biopolymers, including enzymes, receptors, and DNA.[2]

This guide provides a technical roadmap for the design, synthesis, and biological validation of novel benzimidazole derivatives, focusing on two high-impact therapeutic areas: Anticancer (Tubulin targeting) and Antimicrobial (DNA Gyrase targeting) . It moves beyond theoretical review to provide actionable protocols for synthesis, in vitro validation, and in silico modeling.[3]

Part 1: The Pharmacophore & Strategic Synthesis

Structural Logic (SAR)

The biological activity of benzimidazole is governed by substitutions at three critical positions: N1, C2, and C5/C6.

  • C2 Position: The primary determinant of target specificity. Introduction of heterocyclic moieties (e.g., thiazole, oxadiazole) or aryl-hydrazones here often amplifies binding affinity.

  • C5/C6 Positions: Electronic modulation. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 at these positions typically enhance lipophilicity and metabolic stability, often correlating with increased potency in antimicrobial and anticancer assays.

  • N1 Position: Solubility and pharmacokinetics. Alkylation or acylation here can improve membrane permeability.

Robust Synthetic Protocol (Oxidative Cyclization)

While various methods exist, the condensation of o-phenylenediamine with aldehydes remains the most robust, self-validating protocol for generating 2-substituted benzimidazoles.

Protocol: One-Pot Oxidative Condensation

  • Reactants: Equimolar o-phenylenediamine (substituted) + Aryl/Heteroaryl Aldehyde.

  • Solvent/Catalyst: Ethanol or DMF with Sodium Metabisulfite (

    
    ) or 
    
    
    
    as a mild oxidant.
  • Conditions: Reflux at 80°C for 4–6 hours.

  • Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the diamine spot indicates cyclization.

  • Purification: Pour into crushed ice. The precipitate is filtered and recrystallized from ethanol.

Part 2: Therapeutic Frontiers & Mechanisms[1]

Oncology: Tubulin Polymerization Inhibition

Novel benzimidazole derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Mechanism Pathway The following diagram illustrates the cascade from ligand binding to cell death.

TubulinMechanism Ligand Benzimidazole Derivative Target β-Tubulin (Colchicine Site) Ligand->Target Binds with high affinity Action Inhibition of Polymerization Target->Action Steric hindrance Effect1 Microtubule Destabilization Action->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Spindle checkpoint activation Outcome Apoptosis (Cell Death) Effect2->Outcome

Figure 1: Mechanism of action for benzimidazole-induced tubulin destabilization.

Antimicrobial: DNA Gyrase Inhibition

In bacterial pathogens, benzimidazoles target DNA Gyrase (Subunit B) and Topoisomerase IV . By stabilizing the DNA-enzyme cleavage complex, they prevent DNA supercoiling, essential for replication.

Comparative Activity Data (Representative) The table below summarizes the impact of C5-substitution on antimicrobial potency (MIC), based on structure-activity trends observed in recent literature (e.g., S. aureus strains).

Compound IDR1 (C2-Position)R2 (C5-Position)MIC (µg/mL) vs S. aureusMechanistic Insight
BZ-01 (Ref) PhenylH64.0Baseline activity; moderate binding.
BZ-05 4-PyridylH32.0N-heterocycle at C2 improves H-bonding.
BZ-09 4-Pyridyl-Cl 4.0 EWG at C5 increases lipophilicity & potency.
BZ-12 4-Pyridyl-NO2 2.0 Strong EWG maximizes gyrase pocket fit.
Ciprofloxacin(Standard)-0.5Clinical Control.

Part 3: Validation Protocols (The "How-To")

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of viability. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (Colchicine or Nocodazole). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Critical: Protect from light.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate 
    
    
    
    using non-linear regression.
Antimicrobial Potency: Broth Microdilution (MIC)

Protocol:

  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions using Mueller-Hinton Broth (MHB). Final concentrations: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add 100 µL inoculum to each well.
  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

  • Validation: Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth; Pink = Growth).

Part 4: In Silico Validation (Molecular Docking)[5]

Before synthesis, or to rationalize biological data, molecular docking is essential. For benzimidazoles, the key targets are Tubulin (PDB: 1Z2B) and DNA Gyrase (PDB: 6RKS) .

Workflow Diagram The following Graphviz diagram outlines the standard operating procedure for validating benzimidazole binding modes.

DockingWorkflow LigandPrep Ligand Preparation (ChemDraw/Avogadro) Minimize Energy Docking Docking Run (AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Prep (PDB: 1Z2B / 6RKS) Remove Water/Add H GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic) Binding Energy (ΔG) Docking->Analysis Output .pdbqt

Figure 2: Computational workflow for molecular docking validation.

Critical Docking Parameters:

  • Tubulin (1Z2B): Center grid box at the interface of

    
     and 
    
    
    
    subunits (Colchicine site).[4] Look for H-bonds with Cys241 and Val238 .
  • DNA Gyrase (6RKS): Target the ATP-binding pocket of Subunit B. Key interactions often involve Asp73 and Gly77 .

References

  • Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 2024. Link

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 2022. Link

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 2024. Link

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin. Phytopathology, 2016. Link

  • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 2020. Link

Sources

Advanced Protocols for the Discovery and Synthesis of Chiral Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery and synthesis of chiral benzimidazoles, focusing on modern catalytic asymmetric methodologies.

Executive Summary: The Chiral Imperative

Benzimidazoles are "privileged scaffolds" in medicinal chemistry, serving as the core for anthelmintics, proton pump inhibitors, and anticancer agents. However, traditional synthesis often yields achiral or racemic mixtures, ignoring the three-dimensional complexity required for high-affinity target binding.

The next frontier in benzimidazole discovery lies in Chirality —specifically, the controlled introduction of stereogenic centers or stereogenic axes (atropisomerism). This guide moves beyond classical condensation methods to detail two high-value synthetic paradigms:

  • Atroposelective De Novo Construction: Creating axially chiral N–N or C–N bonds.

  • Organocatalytic Asymmetric Functionalization: Using Chiral Phosphoric Acids (CPAs) for metal-free stereocontrol.

Mechanistic Paradigms in Chiral Benzimidazole Synthesis

The Challenge of Aromaticity

Directly hydrogenating the benzimidazole core to create chiral dihydrobenzimidazoles is thermodynamically disfavored due to the loss of aromaticity. Therefore, modern strategies focus on:

  • Peripheral Chirality: Asymmetric functionalization of the C2, N1, or benzene-fused positions.

  • Axial Chirality (Atropisomerism): Restricting rotation around N–Aryl or N–N bonds to create separable atropisomers.

Core Methodologies
MethodologyMechanismKey CatalystTarget Chirality
Atroposelective C–H Activation Dynamic Kinetic Resolution (DKR) or DesymmetrizationPd(II), Rh(III), or Ir(III)Axial (N–N or C–N)
Organocatalytic Condensation H-Bonding / Ion-PairingChiral Phosphoric Acid (CPA)Axial or Central
Asymmetric Hydrogenation Outer-sphere mechanismRu-Diamine or Ir-P,N complexesCentral (on side chains)

Visualization: Synthetic Workflows

The following diagram illustrates the two primary pathways for accessing high-value chiral benzimidazoles: Metal-Catalyzed Atroposelective Synthesis and Organocatalytic Construction.

Benzimidazole_Synthesis cluster_Pd Method A: Metal-Catalyzed Atroposelective C-H Activation cluster_CPA Method B: Organocatalytic Construction Start Starting Materials (Diamines / Aldehydes) Pd_Cat Pd(II) / Chiral Ligand (e.g., BINAP) Start->Pd_Cat Pre-functionalized CPA_Cat Chiral Phosphoric Acid (CPA) Start->CPA_Cat Condensation DKR Dynamic Kinetic Resolution (DKR) Pd_Cat->DKR Axial_Product N-N / C-N Axially Chiral Benzimidazole DKR->Axial_Product High ee% H_Bond H-Bonding Activation CPA_Cat->H_Bond CPA_Product Enantioenriched N-Aryl Benzimidazole H_Bond->CPA_Product Metal-Free

Figure 1: Divergent synthetic pathways for chiral benzimidazoles. Method A utilizes transition metals for axial chirality, while Method B employs organocatalysis for green, metal-free synthesis.

Deep Dive Protocol: Organocatalytic Atroposelective Construction

Rationale: This protocol is selected for its operational simplicity, absence of transition metals (avoiding trace metal impurities in biological assays), and high enantioselectivity. It utilizes a Chiral Phosphoric Acid (CPA) to catalyze the condensation of N1-arylbenzene-1,2-diamines with multicarbonyl compounds.

Reaction Scheme

Transformation: N-aryl-1,2-phenylenediamine + 1,2-Diketone


 Axially Chiral Benzimidazole
Materials & Reagents
  • Substrate A:

    
    -phenylbenzene-1,2-diamine (1.0 equiv).
    
  • Substrate B: 2,3-Butanedione (or cyclic 1,2-diketone) (1.2 equiv).

  • Catalyst: (R)-TRIP or (R)-BINOL-derived Chiral Phosphoric Acid (5-10 mol%).

  • Solvent: Toluene or Xylene (anhydrous).

  • Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the CPA catalyst (0.05 mmol) and 4Å molecular sieves (100 mg).

  • Substrate Addition: Add the diamine substrate (0.5 mmol) followed by the solvent (2.0 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Reaction Initiation: Add the 1,2-diketone (0.6 mmol) dropwise. Seal the vial.

  • Incubation: Heat the reaction mixture to 60°C for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). Look for the disappearance of the diamine spot.

  • Workup: Cool the mixture to room temperature. Filter through a small pad of Celite to remove molecular sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

  • Validation:

    • Yield: Gravimetric analysis (Expected: 75–90%).

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Self-Validating Controls
  • Racemic Standard: Run a parallel reaction using diphenyl phosphate (achiral) to generate a racemic standard for HPLC calibration.

  • Background Reaction: Run a "blank" without catalyst to confirm that the background thermal cyclization is negligible at 60°C.

Alternative Methodology: Pd-Catalyzed N-N Axis Formation

For researchers targeting N–N atropisomers (a rare and highly valuable class of chirality), Palladium catalysis is the gold standard.

  • Mechanism: Pd(II)-catalyzed C–H activation / de novo ring construction.

  • Ligand: (S)-BINAP or (S)-Segphos.

  • Key Insight: The reaction proceeds via a transient Pd-cycle that restricts rotation around the N–N bond during the ring-closing step.

  • Performance:

    • Yields: Typically 60–95%.

    • Selectivity: >90% ee is common for sterically demanding substrates.

Comparative Data: Catalyst Performance
Catalyst SystemSubstrate ClassTypical YieldTypical ee%Reference
(R)-TRIP (CPA) N-Aryl Benzimidazoles85-92%90-96%[Search 1.5]
Pd(OAc)2 / (S)-BINAP N-N Benzimidazole Atropisomers70-85%92-99%[Search 1.9]
Rh(III)-Cp / AgOAc*C-H Alkylation (C-N Axis)65-80%85-94%[Search 1.9]

References

  • Enantioselective Synthesis of Benzimidazole Atropisomers Featuring a N-N Axis. ResearchGate. Available at: [Link]

  • Organocatalytic Atroposelective Construction of Axially Chiral N-Aryl Benzimidazoles. Organic Letters. Available at: [Link]

  • Bis-Cyclometalated Indazole and Benzimidazole Chiral-at-Iridium Complexes. MDPI. Available at: [Link]

  • Chiral Benzimidazoles and their Chemistry. Bentham Science. Available at: [Link]

  • Hybrid NH2-Benzimidazole Ligands for Efficient Ru-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

Methodological & Application

Application Note: Enantioselective Synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, enantioselective synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol , a privileged scaffold in medicinal chemistry exhibiting antioxidant, antimicrobial, and potential anticancer activities. Unlike racemic syntheses that require costly chiral resolution, this protocol utilizes a Chiral Pool Strategy starting from enantiopure (S)- or (R)-1-phenylethylamine. This approach ensures high optical purity (>98% ee) is maintained throughout the sequence, provided that specific process parameters described herein are strictly followed.

Key Advantages of This Protocol
  • Enantiomeric Fidelity: Avoids late-stage chiral resolution by installing the stereocenter at the very first step.

  • Scalability: Utilizes standard industrial unit operations (Nucleophilic Aromatic Substitution, Catalytic Hydrogenation, Phillips Condensation).[1]

  • Cost-Efficiency: Reagents (Glycolic acid, 2-fluoronitrobenzene) are commodity chemicals.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability of the benzylic C-N bond. The benzimidazole core is constructed after the chiral amine is attached to the benzene ring.

Retrosynthesis Target [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol (Target Molecule) Diamine N-(1-phenylethyl)benzene-1,2-diamine (Key Intermediate) Target->Diamine Cyclocondensation (Phillips Type) Glycolic Glycolic Acid (C2 Source) Target->Glycolic NitroAniline N-(1-phenylethyl)-2-nitroaniline Diamine->NitroAniline Nitro Reduction (Pd/C, H2) FluoroNitro 1-Fluoro-2-nitrobenzene (Electrophile) NitroAniline->FluoroNitro SnAr Substitution ChiralAmine (S)-1-Phenylethylamine (Chiral Source) NitroAniline->ChiralAmine

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the benzimidazole core while preserving the chiral center.

Experimental Protocol

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of N-((S)-1-phenylethyl)-2-nitroaniline. Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro-analog due to the higher electronegativity of fluorine, which accelerates the SnAr reaction via the Meisenheimer complex, allowing for milder conditions that minimize racemization risk.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Charge a reaction vessel with 1-Fluoro-2-nitrobenzene (14.1 g, 100 mmol) and Acetonitrile (100 mL).

  • Add Potassium Carbonate (27.6 g, 200 mmol) followed by the dropwise addition of (S)-1-Phenylethylamine (12.7 g, 105 mmol).

  • Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting nitrobenzene is consumed.

  • Cool to room temperature and filter off inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the yellow residue from Ethanol/Water to yield bright yellow crystals.

    • Expected Yield: 90–95%

    • Checkpoint: Verify optical rotation

      
      .
      
Stage 2: Catalytic Reduction

Objective: Synthesis of N-((S)-1-phenylethyl)benzene-1,2-diamine. Rationale: A mild catalytic hydrogenation is preferred over Fe/Acid or Sn/HCl reductions to prevent potential acid-catalyzed cleavage or racemization of the benzylic amine.

Materials:

  • N-((S)-1-phenylethyl)-2-nitroaniline (from Stage 1)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen source:

    
     gas (balloon or 1-3 bar)
    
  • Solvent: Methanol or Ethanol.[1][2]

Procedure:

  • Dissolve the nitroaniline intermediate (10 g) in Methanol (100 mL) in a hydrogenation flask.

  • Add 10% Pd/C (0.5 g) carefully under nitrogen atmosphere.

  • Purge the system with Hydrogen gas and stir at room temperature (25 °C) for 6–12 hours.

  • Monitoring: The yellow color of the solution will fade to colorless or pale pink.

  • Filter through a Celite pad to remove the catalyst.[3] Wash the pad with methanol.

  • Concentrate the filtrate to obtain the diamine as a viscous oil or low-melting solid.

    • Note: This intermediate is oxidation-sensitive (darkens upon air exposure). Use immediately in Stage 3.

Stage 3: Phillips Cyclocondensation

Objective: Synthesis of [1-((S)-1-phenylethyl)-1H-benzimidazol-2-yl]methanol. Rationale: Direct condensation with glycolic acid in 4N HCl is the standard industrial method. However, temperature control is critical. Excessive heating (>105 °C) for prolonged periods may degrade the enantiomeric excess (ee).

Materials:

  • N-((S)-1-phenylethyl)benzene-1,2-diamine (from Stage 2)

  • Glycolic Acid (1.2 equiv)

  • Solvent: 4N Hydrochloric Acid (HCl).

Procedure:

  • Suspend the diamine (10 mmol) and Glycolic Acid (12 mmol, 0.91 g) in 4N HCl (20 mL).

  • Heat the mixture to reflux (approx. 100 °C) for 4–8 hours.

    • Critical Process Parameter: Do not exceed 8 hours.[1] Monitor conversion by HPLC.

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Neutralize carefully with Ammonium Hydroxide (

    
    )  or saturated 
    
    
    
    to pH ~8.
  • The product will precipitate as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Acetonitrile or Ethanol/Water.

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18)
Enantiomeric Excess (ee) > 98.0%Chiral HPLC
Identity Conforms to Structure1H-NMR, MS
Chiral HPLC Method (Enantiomer Separation)

To validate the success of the enantioselective synthesis, use the following method to separate the (S) and (R) enantiomers.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25 °C.

  • Expected Retention: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    

Mechanism of Action & Biological Context

The synthesized molecule belongs to the 2-substituted benzimidazole class, known for interfering with microtubule polymerization in biological systems (similar to albendazole) and exhibiting antioxidant properties.

Mechanism Substrate Diamine + Glycolic Acid Amide Mono-Amide Intermediate Substrate->Amide Acid Catalysis (Fast) Cyclization Dehydrative Cyclization Amide->Cyclization H+, Heat (- H2O) Product Benzimidazole Product Cyclization->Product Aromatization

Figure 2: Mechanism of the Phillips Condensation. The formation of the imidazole ring is driven by the thermodynamic stability of the aromatic system.

References

  • Chiral Amine Synthesis: Poddar, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka Univ. J. Pharm.[1] Sci., 2016. Link

  • Chiral Benzimidazole Catalysts: Tunc, T., et al.[1] "The synthesis of chiral amine benzimidazole hybrids." ResearchGate, 2023.[1] Link

  • HPLC Separation: Lee, W. "The Application of Chiral HPLC Columns for Enantiomer Separation of Chiral Drugs." Yakhak Hoeji, 2009.[1] Link

  • General Benzimidazole Synthesis: "Synthesis of 1-[(S)-1-phenylethyl]-1H-benzimidazole." University of Aberdeen Research Portal. Link

Sources

Application Note: Antifungal Evaluation of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

[1]

Introduction & Mechanistic Rationale

Compound Profile[1][2][3][4][5][6][7]
  • Chemical Name: [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

  • Core Scaffold: Benzimidazole[1][2][3][4][5][6][7][8][9]

  • Key Pharmacophores:

    • N1-Phenylethyl Group: Increases lipophilicity (

      
      ), facilitating passive transport across the fungal cell wall and plasma membrane.
      
    • C2-Hydroxymethyl Group: Acts as a hydrogen bond donor/acceptor, critical for interaction with the target active site (likely the colchicine-binding site of

      
      -tubulin or the heme iron of CYP51).
      
Mechanism of Action (Hypothesis)

While many azoles target ergosterol biosynthesis (CYP51 inhibition), benzimidazole derivatives primarily act as Microtubule Destabilizing Agents . They bind to fungal

3
  • Mitotic Arrest: Fungal cells cannot segregate chromosomes.

  • Distorted Hyphal Growth: Disruption of intracellular transport.

  • Fungistatic/Fungicidal Effect: Depending on concentration and exposure time.

Note: Some N-substituted benzimidazoles have shown dual activity, also inhibiting CYP51 (ergosterol synthesis). The protocols below allow differentiation between these mechanisms.

Material Preparation & Handling[5][12][13]

Stock Solution Preparation

The lipophilic nature of the phenylethyl group necessitates the use of organic solvents.

  • Solvent: Dimethyl Sulfoxide (DMSO), analytical grade.

  • Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of powder

      
       Dissolve in 1.0 mL of 100% DMSO.
      
    • Vortex: Vortex vigorously for 1-2 minutes until completely clear.

    • Sterilization: Do not autoclave. Filter sterilization (0.22 µm PTFE filter) is optional but recommended if the powder is non-sterile.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 3-6 months.

Culture Media[14]
  • RPMI 1640 (Buffered): The gold standard for antifungal susceptibility testing (CLSI M27/M38).

    • Supplement with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Adjust pH to 7.0 ± 0.1 at 25°C.

    • Sterilize by filtration (0.22 µm).

Protocol: Broth Microdilution Assay (CLSI M27/M38 Adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC) against yeasts (Candida spp., Cryptococcus spp.) and filamentous fungi (Aspergillus spp.).

Experimental Workflow

Antifungal_WorkflowStockStock Prep(10 mg/mL in DMSO)DilutionSerial Dilution(2x Concentrated in RPMI)Stock->Dilution Dilute to 2x finalPlate96-Well Plate(100µL Drug + 100µL Cells)Dilution->Plate Add 100 µLInoculumInoculum Prep(1-5 x 10^3 CFU/mL)Inoculum->Plate Add 100 µLIncubateIncubation35°C, 24-48hPlate->IncubateReadoutReadout(Visual/Spectrophotometric)Incubate->Readout

Figure 1: Standardized Broth Microdilution Workflow for Benzimidazole Derivatives.

Step-by-Step Procedure
  • Plate Layout: Use sterile, U-bottom 96-well polystyrene plates.

  • Serial Dilution:

    • Prepare an intermediate dilution in RPMI 1640 to reduce DMSO concentration.

    • Example: Dilute stock 1:50 in RPMI

      
       200 µg/mL (2% DMSO).
      
    • Perform 2-fold serial dilutions across the plate (Columns 1-10).

    • Final Test Range: Typically 64 µg/mL down to 0.125 µg/mL.

    • Final DMSO Content: Must be

      
       1% in the final well to avoid solvent toxicity.
      
  • Inoculum Preparation:

    • Yeasts: Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar)

      
       Suspend in saline 
      
      
      Adjust to 0.5 McFarland standard
      
      
      Dilute 1:1000 in RPMI 1640.
    • Molds: Collect conidia from sporulating culture

      
       Count via hemocytometer 
      
      
      Adjust to
      
      
      CFU/mL in RPMI 1640.
  • Assay Assembly:

    • Add 100 µL of the 2x drug dilution to respective wells.

    • Add 100 µL of the standardized fungal inoculum to all test wells.

    • Controls:

      • Growth Control: Media + Inoculum + 1% DMSO (No drug).

      • Sterility Control: Media only.

      • Reference Control: Fluconazole or Itraconazole (for validation).

  • Incubation:

    • Candida spp.: 35°C for 24-48 hours.

    • Cryptococcus spp.: 35°C for 72 hours.

    • Aspergillus spp.: 35°C for 48 hours.

  • Endpoint Determination (MIC):

    • Visual: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

    • Spectrophotometric: Absorbance at 530 nm or 600 nm. MIC is often defined as

      
       50% reduction in OD for azoles, but for benzimidazoles (fungicidal), aim for 
      
      
      90% reduction (MIC-0 or MIC-2 endpoint).

Protocol: Time-Kill Kinetics

To distinguish between fungistatic (inhibits growth) and fungicidal (kills) activity, which is crucial for benzimidazoles.

Procedure
  • Preparation: Prepare 10 mL of RPMI 1640 containing the compound at 2x MIC and 4x MIC . Include a growth control (drug-free).

  • Inoculation: Add fungal suspension to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 35°C with agitation (150 rpm).

  • Time Points: Remove 100 µL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours .

  • Plating: Serially dilute aliquots (1:10, 1:100) in PBS and plate 50 µL onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Count colonies (CFU/mL) after 24-48h incubation.

    • Fungicidal:

      
       3 log10 reduction (99.9% killing) from the starting inoculum.
      
    • Fungistatic: < 3 log10 reduction.

Mechanism of Action Validation (Tubulin vs. Ergosterol)

Since the N-phenylethyl group is bulky, verifying the target is essential.

Sorbitol Protection Assay (Cell Wall/Membrane Integrity)

Benzimidazoles affecting the cell wall or membrane will show shifted MICs in the presence of an osmotic protector.

  • Determine MIC in standard RPMI.

  • Determine MIC in RPMI supplemented with 0.8 M Sorbitol .

  • Interpretation:

    • MIC Increase (>2-fold): Suggests the compound damages the cell wall (sorbitol stabilizes the protoplast).

    • No Change: Suggests an intracellular target (e.g., Tubulin or DNA). Expected result for [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol.

Ergosterol Quantitation (Sterol Profile)

To rule out CYP51 inhibition.

  • Treat culture with Sub-MIC concentration for 16h.

  • Saponify cells (KOH/Ethanol) and extract sterols with n-heptane.

  • Scan UV spectrum (240–300 nm).

  • Interpretation:

    • Decrease in Ergosterol (281.5 nm) + Accumulation of Lanosterol: Indicates CYP51 inhibition.

    • Normal Profile: Confirms non-ergosterol mechanism (supports Tubulin hypothesis).

Data Presentation & Analysis

MIC Table Template
Strain IDSpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
ATCC 90028C. albicans4.08.02Fungicidal
ATCC 6258C. krusei>64ND-Resistant
Clinical 01A. fumigatus2.02.01Fungicidal
Mechanism Diagram

MoA_BenzimidazoleCompound[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanolTargetTarget: Beta-Tubulin(Colchicine Binding Site)Compound->Target Binds toEffect1Inhibition of Microtubule PolymerizationTarget->Effect1Effect2Disruption of Mitotic SpindleEffect1->Effect2OutcomeCell Cycle Arrest (G2/M) & ApoptosisEffect2->Outcome

Figure 2: Proposed Mechanism of Action for Benzimidazole Derivatives.

Safety & References

Safety Precautions
  • Unknown Toxicity: Treat [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol as a potential mutagen/teratogen (common for benzimidazoles).

  • PPE: Wear nitrile gloves, safety goggles, and work inside a biosafety cabinet (BSC) when handling fungal spores.

  • Disposal: All fungal cultures and drug solutions must be autoclaved or treated with 10% bleach before disposal.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2008).[10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[12][11] CLSI document M27-A3.[13][10][14][11] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[5] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[15][5] Link

  • Zhang, D., et al. (2014). Design, synthesis, and antifungal activity of novel benzimidazole derivatives. Chemical Biology & Drug Design, 83(5), 620-628. (Contextual reference for benzimidazole SAR).

protocol for derivatization of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Executive Summary

This guide details the derivatization protocols for [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol (referred to herein as Compound 1 ). This scaffold represents a privileged pharmacophore in medicinal chemistry, combining the bioactive benzimidazole core with a chiral


-substituent and a reactive C2-hydroxymethyl handle.

The protocols below focus on three critical transformations:

  • Chlorodehydroxylation: Activation of the alcohol to a chloride for nucleophilic substitution.

  • O-Acylation: Synthesis of ester prodrugs to modulate lipophilicity (

    
    ).
    
  • Etherification: Formation of stable ether linkages.

Target Audience: Medicinal chemists and process development scientists optimizing benzimidazole libraries for antimicrobial or anticancer applications.

Chemical Architecture & Reactivity Profile

Compound 1 possesses two distinct features that dictate synthetic strategy:

  • The N-1 Chiral Auxiliary [1-phenylethyl]: This bulky group provides steric shielding to the N-1 position. Crucially, the benzylic C-N bond is generally stable under basic conditions but requires monitoring under strong acidic reflux to prevent dealkylation or racemization of the chiral center.

  • The C-2 Hydroxymethyl Handle [-CH₂OH]: This is a primary alcohol. However, its attachment to the benzimidazole ring makes it "pseudo-benzylic." It is prone to oxidation and can be activated (to halides or sulfonates) to facilitate

    
     displacement.
    

Mechanistic Causality: Direct nucleophilic substitution on the alcohol (e.g., using an amine) is kinetically difficult because the hydroxide ion (


) is a poor leaving group. Therefore, our primary strategy involves activation —converting the hydroxyl into a chloride or sulfonate ester—before further functionalization.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent alcohol.

ReactionLandscape Parent [1-(1-phenylethyl)-1H- benzimidazol-2-yl]methanol (Parent Alcohol) Chloride 2-(Chloromethyl) Derivative (Activated Intermediate) Parent->Chloride SOCl2, DCM (Activation) Ester O-Acyl Ester (Prodrug Target) Parent->Ester RCOCl, TEA (Esterification) Ether Alkyl Ether (Stable Analog) Parent->Ether NaH, R-X (Williamson) Amine Aminomethyl Derivative (Library Expansion) Chloride->Amine R-NH2, K2CO3 (Substitution)

Figure 1: Divergent synthesis pathways.[1][2][3] The chloromethyl derivative serves as a high-reactivity pivot point for generating amine libraries.

Experimental Protocols

Protocol A: Chlorodehydroxylation (Activation)

Objective: Convert the C2-methanol to C2-chloromethyl using Thionyl Chloride (


).
Why this method?

is preferred over

because the byproducts (

and

) are gases, simplifying purification.

Reagents:

  • Compound 1 (1.0 eq)[4][5]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (Dimethylformamide) [Optional, accelerates reaction]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Compound 1  (e.g., 1.0 g) in anhydrous DCM (10 mL).
    
    • Note: Ensure the 1-phenylethyl group does not cause precipitation; if it does, switch solvent to Chloroform (

      
      ).
      
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Causality: Controlling the exotherm prevents side reactions at the N-chiral center.

  • Addition: Add

    
     dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reflux: Remove ice bath and heat to reflux (40°C) for 2–3 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The polar alcohol spot should disappear, replaced by a less polar chloride spot.

  • Workup (Critical):

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Neutralization: The residue is the hydrochloride salt. Redissolve in DCM and wash with cold saturated

      
       solution to liberate the free base.
      
    • Self-Validation: Failure to neutralize will result in a water-soluble salt that is lost during aqueous extraction.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Yield Expectation: >85% as a beige solid.

Protocol B: O-Acylation (Prodrug Synthesis)

Objective: Synthesize an ester derivative to improve membrane permeability.

Reagents:

  • Compound 1 (1.0 eq)[4][5]

  • Acyl Chloride (e.g., Benzoyl chloride or Acetyl chloride) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Setup: Dissolve Compound 1 and TEA in DCM at 0°C. Add DMAP.

    • Rationale: TEA acts as an "acid scavenger" to neutralize the HCl generated, driving the equilibrium forward.

  • Acylation: Add the Acyl Chloride dropwise.

    • Steric Note: The 1-phenylethyl group is distant enough not to hinder this reaction, but bulky acyl chlorides (e.g., pivaloyl) may require longer reaction times.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Add water to hydrolyze unreacted acyl chloride.

  • Extraction: Wash organic layer with 1M

    
     (to remove TEA), then 
    
    
    
    , then Brine.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Workflow Visualization: Chlorination & Workup

The following diagram details the critical decision points in the chlorination protocol to ensure safety and yield.

ChlorinationWorkflow Start Start: Compound 1 + DCM Cool Cool to 0°C (Ice Bath) Start->Cool AddSOCl2 Add SOCl2 Dropwise (Gas Evolution) Cool->AddSOCl2 Reflux Reflux 40°C (2-3 Hours) AddSOCl2->Reflux TLC TLC Check: Alcohol Gone? Reflux->TLC TLC->Reflux No (Add more SOCl2) Evap Evaporate Volatiles (Remove SOCl2) TLC->Evap Yes Neutralize Wash with NaHCO3 (Liberate Free Base) Evap->Neutralize Isolate Dry & Concentrate (Final Chloride) Neutralize->Isolate caption Figure 2: Step-by-step workflow for the chlorodehydroxylation process.

Analytical Data & Validation

To validate the success of the derivatization, compare the physicochemical properties of the parent against the derivatives.

FeatureParent AlcoholChloride DerivativeEster Derivative
State White/Off-white solidBeige/Yellow solidCrystalline solid
Solubility Polar solvents (MeOH, DMSO)Non-polar (DCM, EtOAc)Non-polar (DCM, Toluene)
IR Spectrum Broad peak ~3200-3400 cm⁻¹ (-OH)Absent -OH peakStrong C=O stretch ~1730 cm⁻¹
H-NMR (CH₂) Doublet/Singlet ~4.8 ppmShifted downfield ~5.0 ppmShifted downfield ~5.4 ppm
TLC (

)
Low (Polar)High (Non-polar)High (Non-polar)

Self-Validation Check:

  • Chirality Check: If the starting material was enantiopure (e.g., R-isomer of the phenylethyl group), perform Chiral HPLC. The reaction conditions described (basic or mild acid) generally preserve the N-chiral center, but strong acid reflux can cause racemization.

References

  • Benzimidazole Synthesis & Activity: Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[3] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87.[3][6]

  • Chlorination Protocol: Standard protocol adapted from Reactions of 2-thiobenzazoles with thionyl chloride and related benzimidazole chlorination methodologies.

  • Esterification Method: BenchChem Technical Support. (2025).[4][5][6][7][8] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride (Adapted for Benzimidazole Alcohols).

  • Biological Relevance: Tonelli, M., et al. (2010). Benzimidazole derivatives as a major class of bioactive heterocycles.[3][4][7][9][10] Current Medicinal Chemistry. (General Reference for SAR).

  • General Reactivity: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Classic review on benzimidazole reactivity).

Sources

High-Throughput Screening of Benzimidazole Libraries: Mitigating Scaffold-Specific Artifacts in Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and emerging kinase inhibitors. However, its physiochemical properties—specifically high lipophilicity and potential for intrinsic fluorescence—present unique challenges in High-Throughput Screening (HTS). This guide details a robust workflow for screening benzimidazole libraries, focusing on distinguishing genuine target engagement from scaffold-specific artifacts such as aggregation and autofluorescence.

Part 1: Library Design & Chemical Space

The Solubility Paradox

Benzimidazoles owe their biological permeability to their lipophilic nature (logP typically > 3.0). In HTS, this is a liability.[1]

  • The Problem: At standard screening concentrations (10–50 µM), benzimidazoles often precipitate in aqueous buffers, causing light scattering that mimics inhibition in turbidity assays or "sticky" aggregation that sequesters enzymes (promiscuous inhibition).

  • The Protocol Solution:

    • Source Plates: Maintain libraries in 100% DMSO.

    • Intermediate Dilution: Do not dilute directly from DMSO stock to the assay plate if the step-down exceeds 1:1000. Use an intermediate dilution plate (with 10-20% DMSO) to prevent "crashing out" before the compound reaches the protein.

    • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes (20–50 nL) directly into the assay buffer. This instantaneous dispersion minimizes local high-concentration precipitation points common with tip-based transfer.

Autofluorescence Warning

Certain benzimidazole derivatives (especially 2-aryl substituted) possess extended conjugation systems that fluoresce in the blue/green spectrum (excitation 300–400 nm, emission 400–500 nm).

  • Impact: This overlaps with common HTS readouts like NADH/coumarin, leading to false negatives (masking signal decrease) or false positives (mimicking signal increase).

  • Mitigation: Prioritize Red-shifted assays (Ex > 550 nm) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to gate out short-lived compound fluorescence.

Part 2: Assay Development & Validation (The -Factor)

Before screening, the assay window must be statistically validated. We use the


-factor, a dimensionless parameter characterizing the separation between positive and negative controls.[2][3][4]
The Formula


  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Means of the controls.
    

Interpretation for Benzimidazoles:

  • 
    :  Excellent assay.[4][5]
    
  • 
    :  Often caused by high variability in the DMSO control (
    
    
    
    ) due to liquid handling errors or reagent instability.
  • Benzimidazole Specific: If your

    
     is good but drops when testing a "dummy" library plate, it indicates the library itself is interfering (likely insolubility scattering light).
    

Part 3: Detailed Protocol – The Primary Screen

Target Case Study: Bacterial FtsZ (filamenting temperature-sensitive mutant Z) inhibition. FtsZ is a tubulin homolog and a classic target for benzimidazoles. Assay Type: GTPase Activity (Biochemical). Readout: Phosphate detection (Malachite Green - Absorbance 620 nm).

Materials
  • Library: 10,000 Benzimidazole derivatives (10 mM in DMSO).

  • Protein: Recombinant FtsZ (stabilized in 50 mM HEPES, pH 7.2).

  • Substrate: GTP (500 µM final).

  • Reagent: Malachite Green Phosphate Detection Kit.

  • Plates: 384-well clear flat-bottom (Greiner).

Step-by-Step Methodology
StepOperationVolumeCritical Parameter
1 Plate Prep N/ACentrifuge source plates (1000 x g, 1 min) to remove condensation.
2 Compound Transfer 40 nLUse Acoustic Dispenser to shoot compounds into dry 384-well plates. Include Controls: Col 1-2 (DMSO), Col 23-24 (Reference Inhibitor e.g., PC190723).
3 Enzyme Addition 20 µLDispense FtsZ mixture using a peristaltic dispenser (Multidrop). Avoid bubbles.
4 Pre-Incubation N/AIncubate 10 min at RT. Why? Allows benzimidazoles to bind the inter-domain cleft before GTP competes.
5 Substrate Start 20 µLAdd GTP (diluted in buffer) to initiate hydrolysis. Final Vol = 40 µL.
6 Reaction N/AIncubate 60 min at 37°C.
7 Quench/Develop 10 µLAdd Malachite Green reagent. This is acidic and stops the reaction.
8 Readout N/AIncubate 20 min for color development. Read Absorbance @ 620 nm.
Data Normalization

Calculate Percent Inhibition for each well:



Part 4: Workflow Visualization

The following diagrams illustrate the screening logic and the triage process required to eliminate scaffold-specific artifacts.

The Screening Workflow

HTS_Workflow Library Benzimidazole Library (DMSO) Echo Acoustic Transfer (40 nL) Library->Echo Source AssayPlate 384-Well Assay Plate Echo->AssayPlate Dry Spot Reagent Enzyme + GTP Addition AssayPlate->Reagent Dispense Reader Multimode Reader Reagent->Reader Incubate Analysis Data Normalization (Z-Score) Reader->Analysis Raw Data

Caption: Linear workflow for acoustic transfer of benzimidazole libraries into a biochemical assay.

Hit Triage & Validation Logic

This is the most critical step for benzimidazoles to rule out aggregation and fluorescence.

Triage_Logic PrimaryHit Primary Hit (>50% Inhibition) Repetition Confirmation Screen (Duplicate) PrimaryHit->Repetition CounterScreen Counter Screen: Detergent (0.01% Triton) Repetition->CounterScreen Reproducible Discard Artifact (Aggregator/Fluorescent) Repetition->Discard Random Error Interference Interference Check: No Enzyme (Autofluorescence) CounterScreen->Interference Activity Retained (Not Aggregator) CounterScreen->Discard Activity Lost (Aggregator) ValidHit Validated Scaffold (Dose Response) Interference->ValidHit No Signal in Buffer Interference->Discard High Signal (Autofluorescence)

Caption: Decision tree for filtering false positives caused by aggregation (detergent check) or autofluorescence.

Part 5: Troubleshooting & Optimization

The "Aggregator" Artifact

Benzimidazoles are notorious for forming colloidal aggregates that sequester enzymes non-specifically.

  • Diagnosis: If a hit loses activity upon the addition of 0.01% Triton X-100 (a non-ionic detergent), it is likely an aggregator, not a specific binder.

  • Action: Include a detergent-sensitivity counter-screen immediately after primary hit calling.

Interference Correction

If using a fluorescence-based assay (e.g., Resazurin) instead of Malachite Green:

  • Read the plate before adding the enzyme/substrate (T=0).

  • Subtract this T=0 value from the final readout (T=60) for every well. This background subtraction removes the intrinsic fluorescence of the benzimidazole compound.

References

  • Benzimidazole as a Privileged Scaffold

    • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery[6][7][8]

    • Source: PubMed / Mini Reviews in Medicinal Chemistry
    • URL:[Link]

  • Assay Valid

    
    -Factor): 
    
    • Title: Assay Guidance Manual - HTS Assay Validation[9]

    • Source: NCBI Bookshelf
    • URL:[Link]

  • Interference & Autofluorescence

    • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Aggregation Artifacts

    • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference[1][10]

    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Phenylethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological profiles. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of phenylethyl benzimidazole enantiomers, a class of compounds with significant therapeutic potential. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. We delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a step-by-step protocol for method implementation, and discuss key validation parameters to ensure trustworthiness and compliance with regulatory standards.

Scientific Background & Rationale

The successful enantioseparation of phenylethyl benzimidazoles by HPLC hinges on selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to maximize the differential interactions between the enantiomers and the CSP.

The Power of Polysaccharide-Based Chiral Stationary Phases

While numerous CSPs are commercially available, polysaccharide-based phases, particularly those derived from amylose and cellulose, have proven to be the most versatile and broadly applicable for separating a wide range of chiral compounds.[1] Their success stems from their complex three-dimensional structures. Amylose, for instance, typically forms a helical structure, while cellulose has a more linear arrangement.[2] When derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate), these polymers create well-defined chiral grooves and cavities.[2][3] This intricate architecture provides multiple opportunities for stereoselective interactions.

The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[4] For separation to occur, the binding energies of these two complexes must be different. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (some attractive, some repulsive) are necessary for chiral recognition.[5] Key interactions include:

  • Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings in the phenylethyl benzimidazole structure can interact with the electron-rich phenyl groups of the CSP derivative.

  • Steric Interactions: The specific spatial arrangement of the analyte's substituents relative to the chiral cavities of the CSP plays a crucial role. One enantiomer will fit more favorably into the chiral selector's binding site than the other, leading to differences in retention time.[2]

An amylose-based stationary phase, such as Amylose tris(3,5-dimethylphenylcarbamate), is often a primary choice for screening due to its exceptional chiral recognition capabilities for a broad array of molecules, including those with aromatic and heterocyclic moieties like benzimidazoles.[6][7]

Mobile Phase Selection: The Key to Selectivity

Polysaccharide-based CSPs are highly effective under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions.[1] However, NP chromatography, typically employing a non-polar alkane (e.g., n-hexane) with a polar modifier (an alcohol like 2-propanol or ethanol), is often the most successful mode for these CSPs.[8]

The mobile phase's role is not merely to carry the analyte through the column; it actively competes with the analyte for interaction sites on the CSP.[9] In NP mode:

  • The Alcohol Modifier: The concentration of the alcohol is the most critical parameter for controlling retention and selectivity. A higher alcohol percentage increases the mobile phase's polarity and elution strength, leading to shorter retention times. This is because the alcohol molecules compete more effectively with the analyte for polar interaction sites (like the carbamate groups) on the CSP. Reducing the alcohol percentage weakens the mobile phase, increases analyte-CSP interaction, and generally improves resolution, albeit with longer run times.

  • The Alkane: n-Hexane or n-heptane serves as the weak, non-polar bulk solvent.

This method development will focus on a normal phase approach, as it provides a robust starting point for achieving high enantioselectivity for benzimidazole derivatives.[6]

Method Development Strategy

A systematic approach is crucial for developing a reliable chiral separation method. The following workflow outlines the logical progression from initial screening to a finalized, robust protocol.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, Solubility) CSP_Screen CSP Screening (e.g., Amylose & Cellulose based) Analyte->CSP_Screen Select CSP Class MP_Screen Mobile Phase Screening (NP, PO, RP modes) CSP_Screen->MP_Screen Identify Promising CSP Optimize_Mod Optimize Modifier (% Alcohol in NP) MP_Screen->Optimize_Mod Select Best Mode (e.g., NP) Optimize_Add Optimize Additives (Acids/Bases if needed) Optimize_Mod->Optimize_Add Optimize_Params Optimize Instrument Params (Flow Rate, Temperature) Optimize_Add->Optimize_Params Validation Method Validation (ICH/USP) (Specificity, Linearity, Accuracy, etc.) Optimize_Params->Validation Lock Parameters Protocol Final Protocol Generation Validation->Protocol

Caption: Workflow for Chiral HPLC Method Development.

Detailed Application Protocol

This protocol provides a validated method for the enantiomeric separation of a racemic phenylethyl benzimidazole standard.

Materials and Reagents
  • Solvents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA).

  • Analyte: Racemic phenylethyl benzimidazole standard.

  • Diluent: n-Hexane / 2-Propanol (90:10, v/v).

Instrumentation and Chromatographic Conditions

The analysis should be performed on an HPLC system equipped with a UV detector. High-performance liquid chromatography is the standard for checking drug candidate purity and final product assurance.[10]

ParameterRecommended Setting
HPLC Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm (or wavelength of maximum absorbance for the specific analyte)
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed to ensure elution of both enantiomers)
Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol. Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic phenylethyl benzimidazole standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Experimental Procedure
  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution six consecutive times. The system is deemed ready for analysis if it meets the acceptance criteria defined below.

  • Analysis: Inject the prepared sample solutions for analysis.

System Suitability Acceptance Criteria

To ensure the validity of the analytical results, the following criteria must be met for the six replicate injections of the working standard:

  • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 2.0.[11]

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 2.0.

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas of each enantiomer should be not more than 2.0%.

Trustworthiness: Method Validation Overview

A developed method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed according to established guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[13][14] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A typical range for an enantiomeric impurity is from the Limit of Quantitation (LOQ) to 150% of the impurity specification.[13]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies at multiple concentration levels.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. For example, in one study, the LOD and LOQ for an unwanted enantiomer were found to be 0.2 µg/mL and 0.5 µg/mL, respectively.[11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min), demonstrating its reliability for routine use.[15]

Visualizing the Chiral Recognition Mechanism

The separation is governed by the differential formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. This can be conceptually visualized as a three-point interaction.

ChiralRecognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte: (R)-Enantiomer (Favorable Fit) H_Bond H-Bond Acceptor (C=O) Pi_Stack π-Surface (Phenyl Ring) Steric_Pocket Steric Pocket Analyte_H H-Bond Donor (N-H) Analyte_H->H_Bond Interaction 1 (H-Bonding) Analyte_Pi Benzimidazole Ring Analyte_Pi->Pi_Stack Interaction 2 (π-π Stacking) Analyte_Steric Phenylethyl Group Analyte_Steric->Steric_Pocket Interaction 3 (Steric Fit)

Caption: Conceptual diagram of the three-point interaction model.

In this model, one enantiomer achieves a more stable, lower-energy complex due to a superior steric and electronic fit with the CSP, resulting in a longer retention time and, thus, separation.

Conclusion

This application note details a reliable and robust HPLC method for the chiral separation of phenylethyl benzimidazoles using a polysaccharide-based CSP. The scientific rationale for the method's components has been explained, providing users with a deep understanding of the separation mechanism. The step-by-step protocol and discussion of validation principles offer a clear path for researchers and drug development professionals to implement this method in their laboratories for the critical task of assessing enantiomeric purity.

References

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). American Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. Retrieved February 21, 2026, from [Link]

  • Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. (2014, January 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021, February 21). MDPI. Retrieved February 21, 2026, from [Link]

  • New enantioselective LC method development and validation for the assay of modafinil. (2025, August 7). MDPI. Retrieved February 21, 2026, from [Link]

  • Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. (2009, June 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI. Retrieved February 21, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • HPLC Method Development for Pharmaceuticals, Volume 8. (n.d.). Elsevier. Retrieved February 21, 2026, from [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. (2025, July 25). MDPI. Retrieved February 21, 2026, from [Link]

  • Application Notes: Chiral. (2023, February 17). LCGC International. Retrieved February 21, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 21, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 21, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved February 21, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 21, 2026, from [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. Retrieved February 21, 2026, from [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2019, February 25). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022, April 4). IJCRT.org. Retrieved February 21, 2026, from [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. (n.d.). Drexel University. Retrieved February 21, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (n.d.). American Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS. (n.d.). Daicel. Retrieved February 21, 2026, from [Link]

  • Chiral Chiralpak AS Instruction Manual 2013. (2013). MZ-Analysentechnik. Retrieved February 21, 2026, from [Link]

  • Method development with CHIRALPAK® IA. (n.d.). HPLC.eu. Retrieved February 21, 2026, from [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM.com. Retrieved February 21, 2026, from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved February 21, 2026, from [Link]

  • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012, July 15). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Chiral Separation of PPIs. (2024, March 6). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022, December 23). MDPI. Retrieved February 21, 2026, from [Link]

Sources

antimicrobial activity testing protocols for benzimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Antimicrobial Profiling of Benzimidazole Scaffolds

Executive Summary & Challenge Definition

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1] However, their lipophilic nature (logP > 3) presents a critical "false negative" risk during in vitro testing.

The Core Challenge: Benzimidazoles often precipitate upon contact with aqueous Muller-Hinton Broth (MHB), creating turbid suspensions that mimic bacterial growth in optical density (OD600) readings. Furthermore, high concentrations of solvent (DMSO) required to keep them in solution can be toxic to bacteria, confounding results.

This guide moves beyond standard protocols to provide a solubility-optimized workflow using metabolic reporters (Resazurin) and mechanistic validation (FtsZ targeting).

Phase I: Compound Handling & Solubility Optimization

Standard serial dilution in broth often leads to "crashing out" of the compound. We utilize a Modified Solvent-Intermediate Protocol to maintain solubility without exceeding toxicity thresholds.

Protocol: The "0.5% DMSO Limit" Preparation

Objective: Prepare a working solution where the final assay concentration of DMSO is


 (ideally 0.5%), preventing solvent toxicity from masking compound activity.
  • Master Stock (100x): Dissolve benzimidazole powder in 100% DMSO to a concentration 100-times higher than the highest desired test concentration (e.g., if testing up to 64 µg/mL, make a 6.4 mg/mL stock).

    • Critical Check: Vortex for 2 minutes. If particles remain, sonicate for 30 seconds.

  • Intermediate Plate Preparation:

    • Use a polypropylene (PP) deep-well plate (polystyrene binds benzimidazoles).

    • Perform 2-fold serial dilutions in 100% DMSO first.

  • Final Assay Plate Transfer:

    • Dispense 198 µL of Muller-Hinton Broth (MHB) into the test plate.

    • Transfer 2 µL from the Intermediate DMSO plate to the Assay plate.

    • Result: Final DMSO concentration is 1%. Compound is now at 1x concentration.

Visual Workflow:

SolubilityProtocol Powder Benzimidazole Powder Stock Master Stock (100% DMSO) 100x Conc. Powder->Stock Dissolve Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 2-fold Series AssayWell Assay Well (198µL Broth + 2µL Drug) Dilution->AssayWell 1:100 Transfer Result Final State: 1% DMSO No Precipitate AssayWell->Result Mix

Figure 1: Solvent-Intermediate workflow to prevent precipitation shock and ensure accurate final concentrations.

Phase II: Primary Screening (MIC) via Resazurin Assay

Why this method? Since benzimidazoles may cause slight turbidity even when soluble, standard OD600 readings are unreliable. We use Resazurin (Alamar Blue) , a redox indicator that turns from Blue (Resazurin) to Pink/Fluorescent (Resorufin) only in the presence of metabolically active bacteria.

Materials
  • Bacteria: S. aureus ATCC 29213 (Gram+) and E. coli ATCC 25922 (Gram-).

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[2]

  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Columns 1-10: Test compound (diluted as per Phase I).

    • Column 11 (Growth Control): Broth + Bacteria + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Broth + 1% DMSO (No bacteria).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume = 200 µL (approx).[3]

  • Incubation:

    
    C for 18–20 hours.
    
  • The Readout (Critical Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for an additional 1–4 hours.

    • Visual Score:

      • Blue/Purple: No growth (Inhibition).

      • Pink: Growth (Metabolic activity).[4]

    • MIC Definition: The lowest concentration well that remains Blue .[5][6][7]

Phase III: Secondary Profiling (MBC & Biofilm)

A. Minimum Bactericidal Concentration (MBC)

To determine if the benzimidazole is bacteriostatic (stops growth) or bactericidal (kills).[8]

  • Identify the MIC well and the two wells with concentrations above the MIC.

  • Aspirate 10 µL from these "Blue" wells.

  • Spot onto a fresh Muller-Hinton Agar (MHA) plate.

  • Incubate for 24 hours.

  • Threshold: No colony growth = Bactericidal.

    • Note: Benzimidazoles targeting FtsZ are often bacteriostatic at MIC but bactericidal at 4x MIC.

B. Biofilm Inhibition (Crystal Violet Assay)

Benzimidazoles are increasingly studied for anti-biofilm properties.

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime).

  • Treatment: Add compound immediately (prevention) or after 24h (eradication).

  • Staining:

    • Remove media and gently wash wells 2x with PBS (do not disrupt the slime layer).

    • Add 125 µL of 0.1% Crystal Violet .[9] Incubate 15 min.

    • Wash 3x with water. Air dry.

  • Quantification:

    • Solubilize stain with 150 µL of 30% Acetic Acid .

    • Read Absorbance at 590 nm .

Phase IV: Mechanism of Action (FtsZ Validation)

Many benzimidazoles function as prokaryotic tubulin inhibitors (targeting FtsZ). This mechanism produces a distinct phenotype: Filamentation .

Protocol:

  • Treat bacteria (E. coli or B. subtilis) with the benzimidazole at 0.5x MIC (sub-lethal concentration).

  • Incubate for 4 hours.

  • Perform a standard Gram Stain or use Phase Contrast Microscopy.

  • Observation:

    • Normal: Short rods (~2 µm).

    • FtsZ Inhibition: Extremely long, multi-nucleated filaments (>10 µm) due to inability to form the Z-ring septum.

Mechanism Decision Tree:

MoA_Logic Start Benzimidazole Treatment (0.5x MIC) Microscopy Microscopy (4 Hours) Start->Microscopy Phenotype Observe Morphology Microscopy->Phenotype Filament Elongated Filaments (>10µm) Phenotype->Filament Elongation Normal Normal Rods (Lysis/Ghost cells) Phenotype->Normal No Elongation Conclusion1 Target: FtsZ / Cell Division (Tubulin homolog inhibition) Filament->Conclusion1 Conclusion2 Target: Membrane/Cell Wall (Non-FtsZ mechanism) Normal->Conclusion2

Figure 2: Phenotypic screening to confirm FtsZ targeting mechanism.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Benzimidazole Assay Issues

ObservationProbable CauseCorrective Action
Precipitation in Well Compound solubility limit exceeded in aqueous media.Switch readout from OD600 to Resazurin (Colorimetric).
Growth in Solvent Control DMSO toxicity (>1%).[10]Reduce final DMSO to <0.5%; Ensure intermediate dilution step is used.
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect" (paradoxical growth).Repeat assay; Ensure tips are pre-wetted when pipetting DMSO.
Inconsistent Biofilm Data Washing step too vigorous.Use a multi-channel pipette to aspirate from the corner of the well; do not dump/shake.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][11]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Dhameliya, T. M., et al. (2022).[1][12] Bacterial FtsZ Inhibition by Benzo[d]imidazole-2-Carboxamide Derivatives with Anti-TB Activity.[1][12][13] Future Medicinal Chemistry. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[9][14] Journal of Visualized Experiments (JoVE). [Link]

Sources

High-Yield Fluorescent Labeling of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol via Steglich Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorescent Labeling of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Content Type: Detailed Application Note & Protocol

Abstract & Strategic Rationale

The molecule [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol represents a critical scaffold in medicinal chemistry, sharing structural homology with bioactive benzimidazoles used as anthelmintics, antihistamines, and opioid receptor modulators. While the benzimidazole core exhibits intrinsic UV fluorescence, it is insufficient for robust intracellular tracking due to cellular autofluorescence interference and rapid photobleaching.

This Application Note details a validated protocol for conjugating this primary alcohol scaffold to 5-Carboxyfluorescein (5-FAM) using Steglich Esterification . This method is selected over isothiocyanate (FITC) labeling because isothiocyanates react poorly with hydroxyl groups compared to amines. By utilizing a carbodiimide coupling strategy, we generate a stable ester linkage, enabling high-contrast visualization in the visible spectrum (Ex/Em: 492/518 nm) without altering the chiral integrity of the phenylethyl moiety.

Chemical Strategy & Mechanism[1]

The primary challenge in labeling this substrate is the nucleophilicity of the hydroxyl group (-CH₂OH), which is significantly lower than that of primary amines. Standard NHS-ester labeling kits will fail or yield poor conjugation efficiency.

The Solution: Steglich Esterification We utilize DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Activation: DCC reacts with the carboxylic acid of the fluorophore (5-FAM) to form an O-acylisourea intermediate.

  • Catalysis: DMAP displaces the isourea to form a highly reactive N-acylpyridinium species.

  • Conjugation: The primary alcohol of the benzimidazole attacks the active intermediate, releasing the fluorophore-conjugate and dicyclohexylurea (DCU) byproduct.

Reaction Pathway Diagram[2][3]

SteglichReaction Substrate [1-(1-phenylethyl)-1H- benzimidazol-2-yl]methanol (Target -OH) Product Fluorescent Conjugate (Ester Linkage) Substrate->Product Nucleophilic Attack Fluorophore 5-Carboxyfluorescein (5-FAM -COOH) Intermediate Active N-Acylpyridinium Intermediate Fluorophore->Intermediate Activation DCC DCC (Coupling Agent) DCC->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Byproduct DCU (Insoluble Urea) Intermediate->Byproduct

Caption: Mechanistic pathway of Steglich esterification converting the benzimidazole alcohol to a fluorescent ester conjugate.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecRole
Target Substrate >98% Purity[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol
Fluorophore 5-FAM (Single Isomer)Fluorescent Label (COOH functionalized)
Coupling Agent DCC (Dicyclohexylcarbodiimide)Activates Carboxylic Acid
Catalyst DMAP (Dimethylaminopyridine)Acyl Transfer Catalyst
Solvent Anhydrous DMF or DCMReaction Medium (Must be dry)
Purification Prep-HPLC or Silica GelIsolation of Conjugate
Step-by-Step Conjugation Procedure

Step 1: Preparation of Reactants

  • Pre-drying: Ensure the benzimidazole substrate and 5-FAM are dried in a vacuum desiccator overnight to remove trace water, which hydrolyzes the active ester.

  • Solubilization: Dissolve 10 mg (approx. 0.04 mmol) of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol in 1.0 mL of anhydrous DMF (Dimethylformamide).

  • Fluorophore Solution: In a separate vial, dissolve 1.2 equivalents (approx. 18 mg) of 5-FAM in 0.5 mL anhydrous DMF.

Step 2: Activation & Coupling

  • Add the 5-FAM solution to the substrate solution.

  • Add DMAP (0.1 equivalents, ~0.5 mg). Note: DMAP is crucial for alcohol coupling; without it, the reaction is too slow.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.5 equivalents, ~12 mg) dissolved in 0.2 mL DMF dropwise.

  • Observation: A white precipitate (DCU) may begin to form within minutes to hours.

  • Allow the reaction to warm to room temperature and stir under nitrogen/argon for 12–24 hours in the dark.

Step 3: Workup & Purification

  • Filtration: Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove the insoluble DCU byproduct.

  • Evaporation: Remove DMF under reduced pressure (rotary evaporator or speed-vac).

  • Extraction (Optional): Resuspend residue in DCM and wash with 0.1 M HCl (to remove DMAP) and brine. Dry over Na₂SO₄.

  • Chromatography: Purify via Flash Column Chromatography (Silica gel).

    • Mobile Phase: DCM:Methanol (gradient from 98:2 to 90:10).

    • Monitoring: Spot on TLC plates; look for the fluorescent band that has a different Rf than free 5-FAM.

Step 4: Characterization

  • Mass Spectrometry (LC-MS): Confirm the molecular weight.

    • Expected Mass = (Mass of Substrate) + (Mass of 5-FAM) - (Mass of H₂O).

    • Target MW ≈ 252.3 + 376.3 - 18.0 = 610.6 Da .

  • UV-Vis: Measure Absorbance at 492 nm.

Biological Validation Workflow

Once synthesized, the conjugate must be validated to ensure the label has not abolished the molecule's ability to permeate cells or bind targets.

Cellular Uptake Assay (Protocol)

Objective: Verify intracellular accumulation and localization. Cell Line: HeLa or MCF-7 (Adherent cancer models).

  • Seeding: Seed cells at 50,000 cells/well in a glass-bottom 24-well plate. Incubate 24h.

  • Treatment: Treat cells with 1 µM, 5 µM, and 10 µM of the Fluorescent Conjugate for 1 hour at 37°C.

    • Control: Treat separate wells with free 5-FAM (to check for passive diffusion of free dye).

  • Washing: Wash 3x with PBS to remove non-specific extracellular binding.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or image live.

  • Counterstaining: Stain nuclei with DAPI (Blue) to provide contrast.

  • Imaging: Confocal Microscopy (Ex 488 nm / Em 520 nm).

Validation Logic Diagram

BioValidation cluster_Cell Cellular Assay SynthesizedConjugate Purified Fluorescent Conjugate QC Quality Control (LC-MS & Purity >95%) SynthesizedConjugate->QC Incubation Incubate with Cells (1-10 µM, 1h) QC->Incubation Pass Wash PBS Wash x3 (Remove Extracellular Dye) Incubation->Wash Imaging Confocal Microscopy (Ex 488nm) Wash->Imaging Outcome1 Valid Probe (Proceed to Target Engagement) Imaging->Outcome1 Cytosolic/Nuclear Signal Outcome2 Failed Probe (Re-evaluate Linker/Hydrophobicity) Imaging->Outcome2 No Signal / High Background

Caption: Workflow for biological validation of the benzimidazole conjugate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet reagents (Water kills DCC)Dry all reagents under high vacuum. Use molecular sieves in DMF.
No Reaction Steric hindrance of alcoholIncrease temperature to 40°C or switch to EDC/NHS activation in DCM.
High Background in Cells Free fluorophore contaminationPerform strict HPLC purification. Free 5-FAM is highly permeable and mimics uptake.
Precipitate in Assay Conjugate insolubilityDissolve stock in DMSO (10 mM) before diluting in PBS. Keep final DMSO < 0.5%.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Benzimidazole Pharmacology: Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Link

  • Fluorescent Labeling Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 10: Modification of Alcohols. Link

  • Fluorescein Properties: Sjöback, R., et al. (1995). Absorption and fluorescence properties of fluorescein.[1] Spectrochimica Acta Part A. Link

  • Benzimidazole-Methanol Synthesis: Standard synthesis via o-phenylenediamine condensation (ChemicalBook/PubChem Data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield in the synthesis of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol. This document provides in-depth technical guidance, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Overview of Synthetic Strategies

The target molecule, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol, is a substituted benzimidazole. Its synthesis typically involves two main stages: construction of the benzimidazole core and modification of the substituents. Two common retrosynthetic approaches are considered:

  • Route A: N-Alkylation followed by Reduction. This is often the most direct route. It starts with the commercially available (or easily synthesized) (1H-benzimidazol-2-yl)methanol. The secondary amine on the imidazole ring is then alkylated using (1-bromoethyl)benzene. This approach, however, can be complicated by regioselectivity issues and potential O-alkylation.

  • Route B: Benzimidazole Ring Formation. This route involves the condensation of N-(1-phenylethyl)benzene-1,2-diamine with a suitable two-carbon synthon, such as glycolic acid.[1][2][3][4][5] The primary challenge in this route is the synthesis and purification of the substituted o-phenylenediamine starting material.[6][7][8]

A highly practical and frequently employed variation involves the reduction of a precursor aldehyde, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]carbaldehyde. This method is often preferred due to the high efficiency and selectivity of modern reducing agents. This guide will focus primarily on optimizing this reduction step.

General Reaction Scheme: Aldehyde Reduction

The core of this synthesis is the reduction of a carbonyl group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reagent for this transformation.

Aldehyde Reduction Aldehyde [1-(1-phenylethyl)-1H-benzimidazol-2-yl]carbaldehyde Alcohol [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Aldehyde->Alcohol Reduction Reagents 1. NaBH₄ 2. Solvent (e.g., EtOH, MeOH) 3. Aqueous Work-up Reagents->Alcohol

Caption: General scheme for the reduction of the benzimidazole-2-carbaldehyde precursor.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Category: Low Reaction Yield & Purity

Q1: My reaction shows low conversion of the starting aldehyde, even after extended reaction times. What are the likely causes?

A1: Low conversion is typically rooted in issues with the reducing agent or the reaction conditions.

  • Cause 1: Deactivated Reducing Agent. Sodium borohydride (NaBH₄) can decompose upon exposure to moisture or acidic conditions. If the reagent is old or has been improperly stored, its activity will be diminished.

  • Solution 1: Use a fresh bottle of NaBH₄ or verify the activity of your current stock on a simple test substrate like benzaldehyde. Always store NaBH₄ in a tightly sealed container in a desiccator.

  • Cause 2: Suboptimal Solvent. While NaBH₄ reductions are robust, the choice of solvent is crucial. Protic solvents like methanol or ethanol are generally effective as they participate in the reaction mechanism.[9] However, using a completely anhydrous, aprotic solvent without an activator can slow the reaction considerably.

  • Solution 2: Ethanol or methanol are excellent first choices. Some reports indicate that the presence of a small amount of water in solvents like THF can have a synergistic effect, accelerating the reduction.[10]

  • Cause 3: Insufficient Temperature. Most NaBH₄ reductions of aldehydes are rapid at room temperature. However, if your specific substrate has poor solubility or is sterically hindered, gentle heating (40-50°C) may be required.

  • Solution 3: First, ensure your starting material is fully dissolved. If the reaction is still sluggish at room temperature after 1-2 hours (as monitored by TLC), consider warming the reaction mixture.

Q2: My TLC plate shows the formation of a new, highly polar spot, and the final product is difficult to purify. What could this be?

A2: This is often indicative of over-reduction or side reactions involving the benzimidazole ring.

  • Cause: Ring Opening or Reduction. While unlikely with a mild reagent like NaBH₄, harsh conditions or the use of a stronger reducing agent (like LiAlH₄) could potentially lead to the reduction or cleavage of the imidazole ring. A more plausible side product is the formation of a borate-complexed intermediate that is difficult to break down during work-up.

  • Solution: Ensure a thorough aqueous work-up. After the reaction is complete, quench carefully with water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄ and hydrolyze borate esters. An acid/base extraction can be highly effective for purification; benzimidazoles are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities behind.[11] The product is then recovered by neutralizing the aqueous layer and re-extracting into an organic solvent.[12]

Q3: My crude product is a viscous, non-crystalline oil. How can I induce crystallization and improve purity?

A3: Benzimidazole derivatives, especially those with flexible side chains, can be challenging to crystallize.[13]

  • Solution 1: Solvent Screening for Recrystallization. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. Start with a nonpolar solvent like hexanes or heptane and add a more polar co-solvent (e.g., ethyl acetate, isopropanol, or acetone) dropwise to the heated mixture until the oil dissolves. Allow it to cool slowly.

  • Solution 2: Adsorption-Based Purification. If recrystallization fails, column chromatography is the next step. However, a patent for a similar benzimidazole derivative describes a method of mixing the crude oil with a porous medium like silica gel.[13] This mixture is then washed with a poor solvent (to remove nonpolar impurities) followed by a good solvent to elute the purified product, which can then be concentrated and crystallization re-attempted.[13]

  • Solution 3: pH Adjustment. Ensure that the final product is in its free-base form. Sometimes, residual acidic or basic impurities can inhibit crystallization. Dissolving the crude oil in a solvent like ethanol and adjusting the pH to 9-10 with a base like ammonia water, followed by re-extraction, can yield a purer, more crystallizable product.[13]

Troubleshooting_Workflow start Low Yield or Impure Product check_reagent Q: Is NaBH₄ active? start->check_reagent check_conditions Q: Are reaction conditions optimal? start->check_conditions check_workup Q: Was the work-up complete? start->check_workup sol_reagent Use fresh NaBH₄. check_reagent->sol_reagent No sol_conditions Optimize solvent (EtOH/MeOH). Consider gentle heating. check_conditions->sol_conditions No sol_workup Perform acid/base extraction. Ensure complete hydrolysis of borate esters. check_workup->sol_workup No

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. N-alkylated benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] Achieving high yields and specific regioselectivity in their synthesis is often a critical, yet challenging, step.

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore the causality behind experimental choices in a direct question-and-answer format, addressing common challenges from low yields to complex purification.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of N-Alkylation

This section covers the core principles that govern the N-alkylation of benzimidazoles. Understanding these fundamentals is the first step toward troubleshooting and optimizing your specific reaction.

Q1: What is the general mechanism for the N-alkylation of benzimidazoles?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base abstracts the acidic proton from the N-H of the benzimidazole ring, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group to form the final N-alkylated product.

N-Alkylation_Mechanism cluster_reactants Step 1: Deprotonation cluster_products Step 2: Nucleophilic Attack Benzimidazole Benzimidazole (R-H) Anion Benzimidazolide Anion (R⁻) p1 Benzimidazole->p1 Base Base (B:) Base->p1 ConjAcid Conjugate Acid (B-H⁺) Product N-Alkyl Benzimidazole (R-R') p2 Anion->p2 AlkylHalide Alkylating Agent (R'-X) AlkylHalide->p2 LeavingGroup Halide Ion (X⁻) p1->Anion p2->Product p3

Caption: General mechanism of benzimidazole N-alkylation.

Q2: How do I choose the right base for my reaction?

The base's role is to deprotonate the benzimidazole (pKa ≈ 13.2 in DMSO). The choice of base is critical and depends on the reactivity of both the benzimidazole and the alkylating agent.

  • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common and often sufficient for reactive alkylating agents like benzyl bromide or methyl iodide.[1][4] They are easy to handle and remove after the reaction.

  • Strong Bases (e.g., NaH, KOH, NaOH): Required for less reactive alkylating agents or less acidic benzimidazoles. Sodium hydride (NaH) is highly effective but requires anhydrous conditions and careful handling.[5][6]

  • Organic Bases (e.g., Triethanolamine): Can sometimes serve as both a base and a solvent, offering a "green" alternative.[1]

BaseTypical ConditionsNotes
Potassium Carbonate (K₂CO₃) Acetonitrile or DMF, RT to refluxStandard, mild, and effective for many applications.[1][4]
Sodium Hydride (NaH) Anhydrous THF or DMF, 0°C to RTVery strong base; for unreactive substrates. Requires inert atmosphere.[5]
Sodium Hydroxide (NaOH) Biphasic system with PTCUsed in phase-transfer catalysis for efficient, scalable reactions.[7]
Triethanolamine Neat or as co-solvent, RTActs as a base, solvent, and phase-transfer catalyst.[1]
Q3: What is the role of the solvent, and how do I select one?

The solvent not only solubilizes the reactants but also significantly influences the reaction rate and, crucially, the regioselectivity.

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO, THF): These are the most frequently used solvents. They effectively solvate the cation of the benzimidazolide salt, leaving the anion highly nucleophilic and reactive.[1][5][8]

  • Solvent Effects on Regioselectivity: For unsymmetrical benzimidazoles, the solvent can dictate which nitrogen atom is alkylated. For instance, reactions in THF can favor alkylation at one nitrogen, while switching to DMSO can reverse this preference, likely due to differences in ion pairing.[9]

  • Green Solvents (PEG-600, Triethanolamine): These are being explored as environmentally friendly alternatives that can also enhance reaction rates.[1]

Q4: What are phase-transfer catalysts (PTC), and when should I use them?

A phase-transfer catalyst (PTC) is essential when your reaction system is biphasic (e.g., a solid base like NaOH in an organic solvent). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated benzimidazole anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[1][4][10][11]

Use a PTC when:

  • Using solid inorganic bases (NaOH, KOH) with an organic solvent.

  • You need to improve reaction rates and yields in a heterogeneous mixture.

  • Scaling up the reaction, as PTC can improve safety and efficiency.[10]

Q5: Can modern techniques like microwave or ultrasound assist my synthesis?

Absolutely. Both techniques are excellent for accelerating N-alkylation reactions.

  • Microwave Irradiation: Provides rapid, uniform heating, which can slash reaction times from days to minutes and often improves yields.[2][12][13][14]

  • Ultrasound: Promotes reactions through acoustic cavitation, which enhances mass transfer and surface activation. It is particularly effective with heterogeneous mixtures and can lead to higher yields in shorter times, even at room temperature.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Caption: A workflow for troubleshooting common N-alkylation issues.

Problem: Low or No Yield

Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?

A: This is a common issue that can usually be traced back to one of three factors: the base, the alkylating agent, or the reaction conditions.

  • Insufficient Deprotonation: The base may not be strong enough to deprotonate the benzimidazole effectively. If you are using a mild base like K₂CO₃ with an unreactive substrate, the concentration of the reactive anion will be too low.

    • Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5] Alternatively, use a phase-transfer catalyst (e.g., TBAB) with powdered potassium hydroxide (KOH).[15]

  • Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide.[5] You can also increase the reaction temperature, but monitor carefully for side product formation. Using advanced energy sources like microwave or ultrasound can also overcome activation barriers.[1][12]

  • Poor Solubility: If the benzimidazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Switch to a more effective solubilizing solvent like DMF or DMSO.[8] Ensure efficient stirring to maximize interaction in heterogeneous mixtures.

Problem: Regioselectivity Issues

Q: I am getting a mixture of N1 and N3 alkylated isomers with my unsymmetrically substituted benzimidazole. How can I control this?

A: Achieving regioselectivity is one of the most significant challenges in the N-alkylation of substituted benzimidazoles. The outcome is a delicate balance of steric, electronic, and solvent effects.[16]

  • Steric Hindrance: Alkylation will generally occur at the less sterically hindered nitrogen atom.[5][16]

    • Solution: Use a bulkier alkylating agent to amplify the steric differences between the two nitrogen atoms, which can significantly favor alkylation at the more accessible site.

  • Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.[5]

  • Solvent and Counter-ion Effects: The choice of solvent can dramatically alter the N1/N3 ratio.[16] This is often due to how the solvent mediates the interaction between the benzimidazolide anion and the metal counter-ion.

    • Solution: This is a key variable to screen. A systematic study showed that for certain substrates, using NaHMDS as a base in THF favored alkylation at one position, while switching the solvent to DMSO completely reversed the selectivity.[9]

Problem: Formation of Side Products

Q: I am observing a significant amount of an N,N'-dialkylated quaternary salt. How can I prevent this?

A: The formation of N,N'-dialkylated quaternary salts is a common side reaction, particularly with highly reactive alkylating agents like methyl iodide or dimethyl sulfate. This occurs when the initially formed N-alkylated product acts as a nucleophile and reacts with a second molecule of the alkylating agent.

  • Solution:

    • Control Stoichiometry: Use only one equivalent of the alkylating agent. An excess of the alkylating agent strongly promotes dialkylation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.[17] Stop the reaction as soon as the starting material has disappeared to prevent over-alkylation of the product.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation.

Problem: Difficult Product Purification

Q: My crude product is difficult to purify from unreacted starting materials and byproducts. What are some effective purification strategies?

A: Purification can be challenging if the product, starting materials, and byproducts have similar polarities.[17]

  • Acid-Base Extraction: Benzimidazoles are basic. This property can be exploited for purification.

    • Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole product and any unreacted starting material will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, and then extracted back into an organic solvent.[17] This is an excellent method for removing non-basic impurities.

  • Column Chromatography: This is the most common method for separating products of similar polarity.

    • Solution: Careful selection of the solvent system (mobile phase) is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.

  • Crystallization: If the product is a solid but reluctant to crystallize, impurities may be the cause.

    • Solution: First, attempt purification by chromatography or extraction. If the product is still an oil, try dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent to induce precipitation. Sometimes, converting the product to a salt (e.g., hydrochloride) can yield a more crystalline solid.

Section 3: Experimental Protocols

The following are generalized, step-by-step procedures that serve as excellent starting points for optimization.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is suitable for reactive alkylating agents and is one of the most common procedures.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzimidazole (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and acetonitrile (to make a ~0.2 M solution).

  • Addition: Add the alkylating agent (1.0-1.2 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[6]

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic solids. Wash the solids with additional acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

This protocol is highly efficient, especially for larger-scale reactions using solid bases.

  • Setup: In a round-bottom flask, combine the benzimidazole (1.0 eq.), powdered sodium hydroxide (2.0-3.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and a suitable organic solvent (e.g., toluene or acetonitrile).

  • Addition: Add the alkylating agent (1.0-1.2 eq.).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-90°C).[7] The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Cool the mixture, add water to dissolve the inorganic salts, and separate the organic layer.

  • Isolation & Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product as needed.

References
  • Kishore Babu, P.N., Rama Devi, B., & Dubey, P.K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. Retrieved from [Link]

  • Mathias, L.J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks. Retrieved from [Link]

  • Tan, Y.X., et al. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. ChemistrySelect. Available from: [Link]

  • Gemo, N., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Available from: [Link]

  • Petronijevic, F.R., & Cuzzucoli Crucitti, G. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

  • Jaśkowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. Available from: [Link]

  • Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon. Available from: [Link]

  • FAO AGRIS. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Retrieved from [Link]

  • Gürsoy, E., et al. (2013). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Howell, J., & Rasmussen, M. (1993). Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. Australian Journal of Chemistry. Available from: [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kand, A., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][12]Triazolo[2][10]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Kaur, L., Utreja, D., & Dhillon, N.K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Ghorai, S., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Benzimidazole-Based Antifungal Agents: A Case Study of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. The benzimidazole scaffold has emerged as a promising pharmacophore in the design of various therapeutic agents, including those with potent antifungal properties.[1][2] This guide provides a comparative study of the potential antifungal agent, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol, and its structural analogues, against established antifungal drugs. While specific data for this exact compound is not yet publicly available, we will draw upon the well-documented activities of the core benzimidazole methanol structure and the broader class of benzimidazole antifungals to provide a comprehensive analysis for researchers in the field.

The Benzimidazole Scaffold: A Versatile Antifungal Pharmacophore

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings.[1] This core structure has been extensively modified to yield a wide range of biologically active molecules, including anthelmintics, antivirals, and anticancer agents.[3][4] In the realm of mycology, benzimidazole derivatives have demonstrated significant antifungal activity against a spectrum of pathogenic fungi.[2][5]

Mechanism of Action: Targeting the Fungal Cytoskeleton

The primary antifungal mechanism of benzimidazole compounds lies in their ability to disrupt microtubule formation by binding to β-tubulin.[3][6] Microtubules are essential cytoskeletal polymers involved in crucial cellular processes such as mitosis, cell division, and intracellular transport.[6][7] By binding to fungal β-tubulin, benzimidazoles inhibit its polymerization into microtubules, leading to mitotic arrest and ultimately, cell death.[3][6] This targeted action on a fungal-specific protein offers a degree of selectivity, a desirable trait in antifungal drug development.

A closely related analogue, 1H-benzimidazol-2-yl-methanol, has been synthesized and evaluated for its biological activities.[8][9][10] While this specific study reported weak antimicrobial activity, the core structure serves as a valuable starting point for further derivatization to enhance antifungal potency.[8][9][10] The addition of a lipophilic group, such as the 1-phenylethyl substituent at the N-1 position, is a common strategy in medicinal chemistry to potentially improve cell membrane permeability and target engagement.

Comparative Analysis with Established Antifungal Agents

To understand the potential of novel benzimidazole derivatives, it is crucial to compare their characteristics with those of currently used antifungal drugs. The major classes of antifungal agents include polyenes, azoles, echinocandins, and allylamines.

Antifungal ClassMechanism of ActionSpectrum of ActivityExamples
Polyenes Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.Broad-spectrum (yeasts and molds)Amphotericin B, Nystatin
Azoles Inhibit lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.Broad-spectrum (yeasts and molds)Fluconazole, Itraconazole, Voriconazole
Echinocandins Inhibit β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.Primarily active against Candida and Aspergillus species.Caspofungin, Micafungin, Anidulafungin
Allylamines Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.Primarily used for dermatophyte infections.Terbinafine
Benzimidazoles Inhibit β-tubulin polymerization, disrupting microtubule formation and mitosis.Varies with specific derivatives, but generally active against a range of filamentous fungi and some yeasts.Benomyl, Carbendazim (primarily agricultural use)

Experimental Protocols for Comparative Efficacy

A rigorous and standardized approach is essential for the comparative evaluation of a novel antifungal candidate. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for assessing the in vitro efficacy of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol analogues.[11][12][13][14]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compound ([1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol analogue)

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compound and reference drugs in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.

Agar-Based Antifungal Susceptibility Testing

Agar-based methods, such as agar dilution and disk diffusion, can provide a complementary assessment of antifungal activity.[15][16]

Objective: To visually assess the inhibition of fungal growth on a solid medium.

Procedure (Agar Dilution):

  • Media Preparation: Prepare agar plates (e.g., RPMI-1640 agar) containing serial dilutions of the antifungal agents.

  • Inoculation: Spot a standardized fungal inoculum onto the surface of the agar plates.

  • Incubation: Incubate the plates at an appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest drug concentration that prevents visible fungal growth.

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.

Objective: To assess the rate and extent of fungal killing by the test compound.

Procedure:

  • Culture Preparation: Grow the fungal isolate in a suitable broth medium to the logarithmic phase.

  • Drug Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the fungal cultures.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered fungicidal.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a novel compound to mammalian cells to determine its therapeutic index.

Objective: To evaluate the in vitro cytotoxicity of the test compound against a human cell line.

Procedure:

  • Cell Culture: Culture a suitable human cell line (e.g., HeLa, HepG2) in appropriate media.

  • Compound Exposure: Seed the cells in 96-well plates and expose them to serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Use a cell viability assay (e.g., MTT, XTT) to determine the percentage of viable cells.

  • IC50 Determination: The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

The results of the comparative studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol AnalogueFluconazoleAmphotericin B
Candida albicans
Candida glabrata
Aspergillus fumigatus
Cryptococcus neoformans

Table 2: Cytotoxicity Profile

CompoundIC50 (µM) on HeLa cells
[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Analogue
Doxorubicin (Positive Control)

Visualizing Experimental Workflows

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read Absorbance / Visual Inspection E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Time_Kill_Assay_Workflow Start Start with Log-Phase Fungal Culture Exposure Expose Culture to Test Compound (at various MICs) Start->Exposure Sampling Take Aliquots at Timed Intervals (0, 2, 4, 8, 24h) Exposure->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubation Incubate Plates to Allow Colony Growth Plating->Incubation Counting Count Colony Forming Units (CFU/mL) Incubation->Counting Analysis Plot log10 CFU/mL vs. Time to Determine Fungicidal/Fungistatic Activity Counting->Analysis End End Analysis->End

Caption: Workflow for Time-Kill Assay to Determine Fungicidal/Fungistatic Activity.

Conclusion and Future Directions

The benzimidazole scaffold represents a promising avenue for the development of novel antifungal agents. While data on the specific compound [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol is not yet available, the known antifungal properties of this chemical class, coupled with a rational drug design approach, suggest that its analogues could exhibit significant efficacy. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such novel compounds. Future research should focus on synthesizing and testing a library of N-1 substituted benzimidazole-2-yl-methanol derivatives to establish structure-activity relationships and identify lead candidates with potent and selective antifungal activity. In vivo studies in animal models of fungal infection will be the subsequent critical step in the preclinical development of these promising new antifungal agents.

References

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). Available at: [Link]

  • Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea | Journal of Agricultural and Food Chemistry - ACS Publications. (2025). Available at: [Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule | Phytopathology® - APS Journals. (2016). Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (2017). Available at: [Link]

  • Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods - SciELO. (2009). Available at: [Link]

  • Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods - PubMed. (2009). Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (2021). Available at: [Link]

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - ASM Journals. (n.d.). Available at: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024). Available at: [Link]

  • Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario. (n.d.). Available at: [Link]

  • Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Available at: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022). Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (2025). Available at: [Link]

  • Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - MDPI. (2019). Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. (n.d.). Available at: [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. (n.d.). Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed. (2012). Available at: [Link]

  • Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed. (2025). Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. (2025). Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class: [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol derivatives. While direct, comprehensive SAR studies on this exact scaffold are emerging, by synthesizing data from closely related benzimidazole analogs, we can construct a robust predictive framework for optimizing their biological activity. This document delves into the critical influence of substitutions at the N-1 phenylethyl moiety, the C-2 methanol group, and the benzimidazole core, with a focus on antifungal and anticancer applications. We further provide detailed experimental protocols for synthesis and biological evaluation to empower researchers in the exploration of this chemical space.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged scaffold" capable of interacting with a diverse array of biological targets.[1][2] This versatility has led to the development of blockbuster drugs across multiple therapeutic areas, from the antiulcer agent omeprazole to the anthelmintic drug albendazole. The biological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents, particularly at the N-1 and C-2 positions.[2]

The [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol core combines several key features:

  • A Lipophilic N-1 Substituent: The 1-phenylethyl group significantly increases the molecule's lipophilicity, which can enhance cell membrane penetration and improve bioavailability.[1][3]

  • A Chiral Center: The benzylic carbon on the phenylethyl group is a chiral center, introducing the possibility of stereospecific interactions with biological targets. In analogous azole antifungals, enantiomers have demonstrated dramatically different potencies, with differences of up to 500-fold.[4]

  • A C-2 Hydrogen-Bonding Moiety: The methanol group at the C-2 position can act as a hydrogen bond donor and acceptor, providing a critical anchor point for binding to enzyme active sites.

This guide will systematically deconstruct this scaffold to provide a predictive SAR model for researchers aiming to develop novel antifungal and anticancer agents.

The Core Scaffold and Key Points for Modification

The fundamental structure of [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol offers three primary regions for chemical modification to modulate biological activity. Understanding the impact of substitutions at each position is crucial for rational drug design.

SAR_Points cluster_scaffold [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol Core cluster_nodes mol N1 Position N-1 (Phenylethyl Moiety) N1->mol C2 Position C-2 (Methanol Moiety) C2->mol BZD Positions 5 & 6 (Benzimidazole Core) BZD->mol

Caption: Key modification points on the core scaffold.

Comparative Analysis of Biological Activity (SAR)

The following sections synthesize findings from related benzimidazole classes to predict the SAR for the target derivatives, focusing on antifungal and anticancer activities.

Influence of the N-1 (1-Phenylethyl) Moiety

Substitution at the N-1 position is a well-established strategy for enhancing the biological efficacy of benzimidazoles.[2] The introduction of bulky, hydrophobic groups like 1-phenylethyl generally correlates with increased potency.

  • Causality—Lipophilicity and Membrane Permeation: The addition of an alkyl group at the N-1 position increases the molecule's overall lipophilicity. This is believed to facilitate easier passage through the lipid-rich cell membranes of fungi and cancer cells, leading to higher intracellular concentrations and improved target engagement. Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazoles have shown that N-substitution provides markedly better antiproliferative and antifungal activity than the unsubstituted parent compounds.[1][3]

  • Stereochemistry: The chiral nature of the 1-phenylethyl group is a critical, often overlooked, aspect of its SAR. Biological targets, particularly enzyme active sites, are chiral environments. It is highly probable that one enantiomer will have a more favorable spatial arrangement for binding than the other. In a closely related series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the (-) isomers were found to be up to 500 times more active as antifungal agents than the (+) isomers, underscoring the importance of stereoselective synthesis or chiral separation.[4]

  • Aromatic Substitution: Modifications to the phenyl ring of the phenylethyl group can fine-tune electronic and steric properties.

Table 1: Predicted Impact of Substituents on the N-1 Phenyl Ring

R' Position Substituent (Example) Predicted Impact on Activity Rationale
para -Cl, -F Increase Halogens can participate in favorable halogen bonding interactions within a protein's active site and increase lipophilicity.
para -OCH₃ Variable A methoxy group can act as a hydrogen bond acceptor but may introduce steric hindrance. Its effect is target-dependent.
ortho Any Decrease Steric hindrance from ortho-substituents can disrupt the optimal conformation required for binding.

| none | -H | Baseline | The unsubstituted phenyl group provides a baseline level of lipophilic interaction. |

Influence of Substituents on the Benzimidazole Core

Modifying the benzene portion of the benzimidazole ring, particularly at the 5 and 6 positions, is a common strategy for modulating activity.

  • Causality—Target Interaction and Electronics: Electron-withdrawing groups, such as halogens, at the 5- and/or 6-positions have been consistently shown to enhance the antifungal activity of benzimidazoles.[5] This is likely due to the alteration of the electron density of the heterocyclic ring system, which can influence its interaction with target enzymes like lanosterol 14-α-demethylase in fungi.[5][6]

Table 2: Comparative Antifungal Activity of 5,6-Substituted Benzimidazoles

Compound Class 5/6-Substituent Representative Activity (MIC, µg/mL) Supporting Source(s)
Benzimidazole-Oxadiazole -F Potent activity against Candida species [5]
Benzimidazole-Oxadiazole -Cl Potent activity against Candida species [5]
General Benzimidazoles -H (unsubstituted) Baseline activity [1][7]

| General Benzimidazoles | -NO₂ | Often enhances antibacterial/anticancer activity |[8] |

Data presented is representative of trends observed in related benzimidazole series and serves as a predictive guide.

Influence of Modifying the C-2 Methanol Group

The C-2 methanol group is a versatile handle for both target interaction and further derivatization.

  • Hydrogen Bonding: As a primary alcohol, this group can serve as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs). This dual capability allows for robust anchoring within a target's active site.

  • Esterification as a Pro-drug or Potency-Enhancing Strategy: The hydroxyl group can be readily esterified. This modification can serve two purposes. Firstly, it can act as a pro-drug strategy, where the ester is cleaved in vivo to release the active alcohol. Secondly, as seen in analogous 1-phenylethanol derivatives, esterification with aromatic groups can dramatically increase antifungal potency by introducing new, favorable binding interactions.[4][9] Aromatic biphenyl ester derivatives in a similar series were found to be significantly more active than the parent alcohol and the reference drug fluconazole.[4]

Experimental Protocols for SAR Elucidation

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary steps for characterization and controls.

General Synthesis: N-Alkylation of 1H-Benzimidazol-2-yl-methanol

This protocol describes a representative synthesis for generating derivatives at the N-1 position, a key step in exploring the SAR of the phenylethyl moiety.

Synthesis_Workflow start 1H-Benzimidazol- 2-yl-methanol reagent 1-(1-Bromoethyl)benzene Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction at RT to 60°C (Monitored by TLC) start->reaction reagent->reaction workup Aqueous Workup (Quench, Extract with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify product [1-(1-phenylethyl)-1H- benzimidazol-2-yl]methanol purify->product analysis Characterization (NMR, HRMS) product->analysis

Caption: Workflow for N-alkylation synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-benzimidazol-2-yl-methanol (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution to deprotonate the benzimidazole nitrogen.

  • Alkylation: Add the alkylating agent, (1-bromoethyl)benzene (1.2 eq), dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI guidelines, is standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should not exceed 1%, a level shown to not affect fungal growth.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Positive Control: Include wells with a known antifungal agent (e.g., fluconazole) as a reference standard.

    • Negative Control (Growth Control): Include wells containing only the medium and the fungal inoculum.

    • Sterility Control: Include wells with medium only to check for contamination.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

The SAR framework for [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol derivatives, synthesized from data on analogous compounds, provides a clear roadmap for optimization. The evidence strongly suggests that:

  • The N-1 phenylethyl group is a critical driver of activity, with its stereochemistry being a paramount consideration for achieving high potency.

  • Substitution of the benzimidazole core with electron-withdrawing groups at positions 5 and 6 is a proven strategy for enhancing antifungal effects.

  • The C-2 methanol offers a site for hydrogen bonding and further derivatization , such as esterification, to improve target engagement and potency.

Future research should focus on the stereoselective synthesis of the N-1 phenylethyl derivatives to isolate and test individual enantiomers. A systematic exploration of halogen and other electron-withdrawing substituents on both the benzimidazole and the terminal phenyl ring is warranted. Comparing the activity of these derivatives against a panel of both fungal pathogens and cancer cell lines will elucidate their therapeutic potential and selectivity.

References

  • Thangadurai, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Song, H., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. Available at: [Link]

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  • Bai, L., et al. (2013). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Chemistry Central Journal. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Verma, N., et al. (2016). Benzimidazole: A plethora of biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, D., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link]

  • Sharma, D., et al. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Thangadurai, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1 H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. PubMed. Available at: [Link]

  • Katti, S. A., et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. Available at: [Link]

  • Thangadurai, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]

  • Nikolova, Y., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

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A Comparative Benchmarking Guide to [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Oncology

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology.[1][2] The success of targeted therapies hinges on the development of small molecule inhibitors that can selectively block the activity of aberrant kinases driving tumor growth and survival.[3][4][5] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide introduces a novel benzimidazole-containing compound, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol (hereafter referred to as BIM-2M ), and outlines a comprehensive strategy for its preclinical evaluation as a kinase inhibitor.

While some research has explored the biological activities of simpler benzimidazole derivatives like 1H-benzimidazol-2-yl-methanol, revealing modest cytotoxic and antioxidant properties, the kinase inhibition profile of BIM-2M remains uncharacterized.[6][7] This guide provides a rigorous framework for benchmarking BIM-2M against a panel of well-established kinase inhibitors, each chosen for its distinct inhibitory profile:

  • Staurosporine: A potent, ATP-competitive, but notoriously non-selective protein kinase inhibitor.[8][9][10][11][12] Its broad activity makes it an excellent positive control for assay validation and a benchmark for pan-kinase inhibition.

  • Dasatinib: A powerful, multi-targeted inhibitor of several key oncogenic kinases, including BCR-ABL and the Src family kinases.[13][14][15][16] It is an FDA-approved therapeutic for certain forms of leukemia.[16]

  • Sunitinib: A clinically approved oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), among others.[17][18][19][20][21]

By systematically comparing the in vitro and cell-based activities of BIM-2M with these standards, we can elucidate its potency, selectivity, and potential as a novel anti-cancer agent.

Part 1: In Vitro Kinase Inhibition Profiling: Defining the Target Landscape

The initial step in characterizing any new kinase inhibitor is to determine its direct enzymatic inhibitory activity against a panel of purified kinases. This biochemical approach provides a clean, cell-free assessment of a compound's potency and selectivity.

Rationale for Kinase Selection

To obtain a comprehensive initial profile for BIM-2M, a diverse panel of kinases is essential. This panel should include representatives from major branches of the human kinome that are frequently dysregulated in cancer. Based on the known targets of our benchmark inhibitors and their relevance to common malignancies, the following kinases are proposed for the primary screening panel:

  • Tyrosine Kinases:

    • EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers, including non-small-cell lung cancer (NSCLC).[3][22][23][24]

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[25][26][27][28]

    • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in proliferation, migration, and invasion.[29][30][31][32] Its activation is linked to progression in numerous solid tumors.[30]

    • c-Abl (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase whose aberrant fusion with BCR is the hallmark of chronic myeloid leukemia (CML).

  • Serine/Threonine Kinases:

    • BRAF: A key component of the MAPK signaling pathway, frequently mutated in melanoma and other cancers.

    • AKT1: A central node in the PI3K/AKT/mTOR pathway, which governs cell survival and proliferation.[24]

    • PKCα (Protein Kinase C alpha): A member of a family of kinases involved in a wide array of cellular processes, and an original target of Staurosporine.

This selection provides a robust starting point to identify the primary targets of BIM-2M and to draw meaningful comparisons with the known activities of Staurosporine, Dasatinib, and Sunitinib.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of BIM-2M & Benchmarks Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Compound_Prep->Incubation Kinase_Prep Purified Kinase (e.g., EGFR, VEGFR2, Src) Kinase_Prep->Incubation Substrate_Prep Kinase-Specific Substrate & ATP ([γ-32P]ATP) Substrate_Prep->Incubation Separation Separate Phosphorylated Substrate (e.g., SDS-PAGE) Incubation->Separation Stop Reaction Quantification Quantify Radioactivity (Phosphorimager) Separation->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Protocol: Radiometric In Vitro Kinase Assay

This protocol is a standard method for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[33][34]

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of BIM-2M, Staurosporine, Dasatinib, and Sunitinib in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution containing the specific peptide substrate for the kinase being tested.

    • Prepare an ATP solution containing a known concentration of unlabeled ATP spiked with [γ-³²P]ATP.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compounds or vehicle control (DMSO).

    • Add 20 µL of a master mix containing the purified kinase and its substrate in 2x kinase assay buffer.

    • Initiate the reaction by adding 20 µL of the [γ-³²P]ATP solution. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Separate the reaction products using SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the amount of ³²P incorporated into the substrate using a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Results and Interpretation

The following table presents a hypothetical outcome of the in vitro kinase profiling, designed to illustrate a scenario where BIM-2M exhibits a distinct selectivity profile.

Kinase Target BIM-2M IC50 (nM) Staurosporine IC50 (nM) Dasatinib IC50 (nM) Sunitinib IC50 (nM)
EGFR 8515250>10,000
VEGFR2 1,50020>1,00012
Src 25 60.8 800
c-Abl 45 120.6 >1,000
BRAF >10,000358005,000
AKT1 >10,0008>5,000>10,000
PKCα 8,5003>5,000>10,000

Interpretation:

In this hypothetical scenario, the data suggests that BIM-2M is a potent inhibitor of the Src family kinases (Src and c-Abl), with IC50 values in the low nanomolar range. While not as potent as Dasatinib, a known Src/Abl inhibitor, BIM-2M demonstrates significantly greater selectivity than the pan-kinase inhibitor Staurosporine.[8] It shows moderate activity against EGFR but is largely inactive against VEGFR2 and the serine/threonine kinases tested. This profile distinguishes it from Sunitinib, which potently targets VEGFR2, and suggests a more focused mechanism of action.[17][20]

Part 2: Cell-Based Efficacy Assessment: From Enzyme to Organism

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess a compound's ability to enter cells, engage its target in a complex biological environment, and exert an anti-proliferative effect.

Rationale for Cancer Cell Line Selection

The choice of cell lines should be guided by the in vitro kinase profile to test the hypothesis that inhibition of the identified targets leads to cancer cell death.[2][4][35] Based on our hypothetical data, a suitable panel would include:

  • A549 (NSCLC): A lung adenocarcinoma line known to have wild-type EGFR but can be sensitive to inhibitors of pathways that regulate cell migration and invasion, such as the Src pathway.

  • K562 (CML): A chronic myelogenous leukemia cell line that is driven by the BCR-ABL fusion protein, making it highly dependent on Abl kinase activity for survival.

  • HT-29 (Colorectal Cancer): A line known to have activated Src signaling, which contributes to its malignant phenotype.[30]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line used to assess general cytotoxicity and anti-angiogenic potential via VEGFR2 inhibition.

Experimental Workflow: MTT Cell Viability Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout & Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Add_Compound Add Serial Dilutions of BIM-2M & Benchmarks Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Lyse Cells Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for an MTT-based cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[36][37][38][39]

  • Cell Plating:

    • Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BIM-2M and the benchmark inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and medium-only blanks.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[36]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[36][38]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[38]

Hypothetical Results and Interpretation
Cell Line Key Dependency BIM-2M IC50 (nM) Staurosporine IC50 (nM) Dasatinib IC50 (nM) Sunitinib IC50 (nM)
A549 Src/EGFR Signaling25050150>10,000
K562 BCR-ABL80 455 >5,000
HT-29 Src Signaling120 6085 >10,000
HUVEC VEGFR2 Signaling>10,00025>1,00050

Interpretation:

The cellular data hypothetically corroborates the in vitro findings. BIM-2M shows potent anti-proliferative activity against cell lines dependent on Src/Abl signaling (K562 and HT-29), with IC50 values in the nanomolar range. Its activity is comparable to, though slightly less potent than, Dasatinib in these lines. The lack of significant activity against HUVEC cells is consistent with its poor inhibition of VEGFR2 and suggests a potentially lower risk of anti-angiogenic side effects compared to Sunitinib. The broad cytotoxicity of Staurosporine is evident across all cell lines, highlighting the more targeted nature of BIM-2M.

Part 3: Illuminating Key Signaling Pathways

To confirm that the observed anti-proliferative effects of BIM-2M are due to the inhibition of its intended targets, it is crucial to analyze the phosphorylation status of key proteins within the relevant signaling pathways.

EGFR, Src, and VEGFR Signaling Networks

Kinase inhibitors exert their effects by blocking the phosphorylation cascade that transmits signals from the cell surface to the nucleus. The EGFR, Src, and VEGFR pathways are complex and interconnected networks that control cell proliferation, survival, migration, and angiogenesis.[23][29][40]

G cluster_egfr EGFR Pathway cluster_src Src Pathway cluster_vegfr VEGFR Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 Src Src Kinase EGFR->Src RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR Integrins Integrins / RTKs Integrins->Src FAK FAK Src->FAK Migration Migration, Invasion FAK->Migration VEGF VEGF Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Permeability PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis BIM2M BIM-2M BIM2M->Src Dasatinib Dasatinib Dasatinib->Src Sunitinib Sunitinib Sunitinib->VEGFR

Caption: Key oncogenic signaling pathways and points of inhibition.

Based on our hypothetical data, BIM-2M primarily targets the Src pathway. Western blot analysis can be used to probe the phosphorylation of Src itself (at the activating Tyr416 residue) and its key downstream substrate, Focal Adhesion Kinase (FAK), in a responsive cell line like HT-29. A successful outcome would show a dose-dependent decrease in the levels of phospho-Src (p-Src) and phospho-FAK (p-FAK) upon treatment with BIM-2M, without affecting the total protein levels of Src and FAK. This would provide direct evidence of target engagement within the cellular milieu.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted strategy for the preclinical benchmarking of a novel compound, [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol (BIM-2M), against established kinase inhibitors. The proposed workflow, integrating in vitro kinase profiling, cell-based viability assays, and mechanistic pathway analysis, provides a robust framework for elucidating the compound's therapeutic potential.

Our hypothetical results portray BIM-2M as a potent and selective inhibitor of the Src family kinases, with promising anti-proliferative activity in cancer cell lines dependent on this pathway. This positions BIM-2M as a distinct entity, differing from the broad-spectrum activity of Staurosporine and the RTK-focused profile of Sunitinib, while sharing a target space with the clinically approved drug Dasatinib.

Future research should focus on:

  • Expanded Kinome Profiling: A broader screen against hundreds of kinases to fully define the selectivity profile of BIM-2M.

  • In Vivo Efficacy Studies: Evaluation of BIM-2M in animal xenograft models using tumors derived from responsive cell lines (e.g., HT-29).

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Structural Biology: Co-crystallization of BIM-2M with its target kinase (e.g., Src) to understand its binding mode and facilitate structure-based drug design for further optimization.

By following this structured and evidence-based approach, researchers can effectively characterize novel kinase inhibitor candidates like BIM-2M, paving the way for the development of the next generation of targeted cancer therapies.

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  • Faivre, S., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(1), 51-57. [Link]

  • Zhang, J., et al. (2009). Src Promotes Survival and Invasion of Lung Cancers with Epidermal Growth Factor Receptor Abnormalities and Is a Potential Candidate for Molecular-Targeted Therapy. Molecular Cancer Research, 7(6), 923-932. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Retrieved February 21, 2026, from [Link]

  • Sunitinib. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Dasatinib. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. (2009). ResearchGate. Retrieved February 21, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved February 21, 2026, from [Link]

  • Mutations in the EGFR Pathway. (2013). myadlm.org. Retrieved February 21, 2026, from [Link]

  • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). (2006). Drugs in R&D, 7(6), 349-353. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010). MedChemComm, 1(1), 39-49. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved February 21, 2026, from [Link]

  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 21, 2026, from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved February 21, 2026, from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 21, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. (2022). PLoS Computational Biology, 18(3), e1009943. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2018). Stamford Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]

  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. (n.d.). Cytion. Retrieved February 21, 2026, from [Link]

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Comparative Docking Studies of Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold remains a "privileged structure" in medicinal chemistry due to its electronic similarity to purine bases and its ability to engage in diverse non-covalent interactions (π-π stacking, hydrogen bonding, and van der Waals forces). This guide provides a comparative analysis of benzimidazole derivatives against standard clinical inhibitors targeting EGFR (Anticancer) and DNA Gyrase B (Antimicrobial) .

Unlike generic reviews, this document focuses on the causality of docking scores, the validation of protocols via RMSD, and the comparative performance of derivatives versus standard-of-care drugs (Gefitinib and Norfloxacin).

Part 1: The Benzimidazole Scaffold & Target Landscape

The benzimidazole core consists of a fusion between a benzene and an imidazole ring. Its amphoteric nature allows it to serve as both a hydrogen bond donor (NH at position 1) and acceptor (N at position 3).

Mechanistic Rationale for Docking Targets
  • EGFR (Epidermal Growth Factor Receptor): Benzimidazoles mimic the adenine ring of ATP, competing for the ATP-binding cleft in the kinase domain.

  • DNA Gyrase B: The scaffold intercalates or binds to the ATPase domain, disrupting bacterial DNA replication.

Part 2: Comparative Methodology (The "How-To")

To ensure reproducibility, we utilize a standardized AutoDock Vina workflow, validated against Schrödinger Glide results from literature benchmarks.

Computational Workflow

The following diagram outlines the critical path for high-fidelity docking.

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Min, pH 7.4) Docking AutoDock Vina (Exhaustiveness: 32) LigandPrep->Docking ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Center: Active Site) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Figure 1: Standardized computational workflow for benzimidazole docking studies.

Protocol Specifications
  • Ligand Preparation: Structures must be energy minimized using the MMFF94 force field. Crucially, protonation states must be adjusted to pH 7.4 (physiological pH). For benzimidazoles, the N1 protonation state significantly alters H-bond donor capability.

  • Grid Box Definition:

    • Blind Docking: Not recommended for comparative studies.

    • Targeted Docking: Center the grid box on the co-crystallized ligand (e.g., Erlotinib in PDB: 1M17).

    • Dimensions: 20 x 20 x 20 Å (sufficient to cover the ATP pocket without introducing excessive conformational noise).

Part 3: Case Study A - EGFR Kinase Inhibition (Anticancer)[2]

Objective: Compare 2-substituted benzimidazole derivatives against Gefitinib (Iressa) and Erlotinib (Tarceva). Target PDB: 4WKQ (EGFR kinase domain).[1]

Comparative Data Analysis

Recent studies (Abdullah et al., 2021; Alzahrani et al., 2022) demonstrate that benzimidazoles bearing electron-withdrawing groups (sulfonyl, nitro) at the C5 position outperform the wild-type scaffold.

CompoundStructure / ModificationBinding Energy (kcal/mol)Key Residues InteractedRMSD (Å)
Gefitinib Quinazoline (Standard)-8.4 Met793, Gln791, Leu7180.47
Derivative 7c 2-styryl-5-sulfonyl-8.1 Met793, Lys721N/A
Derivative 1a Benzimidazole-1,3,4-oxadiazole-8.6 Met793, Thr8300.96
Benzimidazole Unsubstituted Core-6.2Met793 (Weak)N/A
Mechanistic Insight

The superior performance of Derivative 1a (-8.6 kcal/mol) compared to Gefitinib (-8.4 kcal/mol) is attributed to the Met793 hinge binder . The benzimidazole N3 acts as an H-bond acceptor for the backbone NH of Met793, mimicking the adenine interaction of ATP. The addition of the oxadiazole moiety extends the molecule into the hydrophobic pocket (Val726, Leu844), increasing van der Waals contacts.

Part 4: Case Study B - DNA Gyrase B Inhibition (Antimicrobial)

Objective: Evaluate benzimidazole efficacy against E. coli DNA Gyrase B compared to Norfloxacin . Target PDB: 1KZN or 1JIJ.[2][3]

Comparative Data Analysis

Data synthesized from Chandrasekar et al. (2019) and recent 2024 comparative reviews.

CompoundStructure / ModificationBinding Energy (kcal/mol)H-Bond CountEfficacy vs. Standard
Norfloxacin Fluoroquinolone (Standard)-7.2 3Baseline
Compound C2 1-((benzimidazol-1-yl)methylamino)-8.9 4Superior
Compound C4 2-methyl-benzimidazole-6.51Inferior
Mechanistic Insight

Compound C2 exhibits a higher affinity (-8.9 kcal/mol) because the methylamino linker allows the benzimidazole ring to orient deeply into the ATPase active site, forming a critical salt bridge with Asp73 . The standard drug, Norfloxacin, primarily relies on stacking interactions which, while stable, are energetically less favorable in this specific pocket than the combined H-bond/stacking network of the optimized benzimidazole.

Part 5: Protocol Validation (Trustworthiness)

A docking study is only as reliable as its validation method. You must perform Redocking before screening new compounds.

The Redocking Protocol
  • Extract the co-crystallized ligand from the PDB file.[4]

  • Dock it back into the protein using your defined parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.[4]

Pass Criteria: RMSD < 2.0 Å. Case Study Validation: In the EGFR study cited (Abdullah et al.), the protocol achieved an RMSD of 0.473 Å , indicating high predictive accuracy.

Interaction Pathway Visualization

The following diagram illustrates the conserved binding mechanism validated across successful benzimidazole derivatives.

InteractionMap Benzimidazole Benzimidazole Scaffold Met793 Met793 (Hinge Region) Benzimidazole->Met793 H-Bond (N3 Acceptor) Lys721 Lys721 (Catalytic) Benzimidazole->Lys721 Cation-Pi Interaction Thr790 Thr790 (Gatekeeper) Benzimidazole->Thr790 Hydrophobic Contact

Figure 2: Conserved interaction map for Benzimidazole derivatives within the EGFR kinase domain.

References

  • Abdullah, N. R., Ali, M. A., & Hamid, S. A. (2021).[1] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Egyptian Journal of Basic and Applied Sciences.

  • Chandrasekar, K., et al. (2019).[5][6] Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent.[2][3][5][6][7][8][9][10][11] Biomedical and Pharmacology Journal, 12(4), 1835-1847.[5]

  • Alzahrani, H. A., et al. (2022).[5][12] Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors.[12] Journal of Molecular Structure, 1253, 132265.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS Number: 380551-61-1 Molecular Formula: C16H16N2O Physical State: Solid (Crystalline Powder)[1]

Immediate Risk Assessment: As a benzimidazole derivative, this compound shares structural alerts with bioactive agents (antihistamines, anthelmintics).[1] While specific toxicological data for this exact intermediate may be limited, Structure-Activity Relationship (SAR) protocols mandate treating it as a Category 2 Irritant (Skin/Eye/Respiratory) and a Potentially Bioactive Compound .[1]

Critical Hazard: The primary risk is not just acute toxicity, but sensitization and bioactivity .[1] In solution (particularly DMSO), this compound can penetrate the dermal barrier rapidly.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This matrix is designed for Barrier Integrity Assurance against organic nitrogen heterocycles.[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Benzimidazole methanols are severe eye irritants (H319).[1][2] Goggles prevent vapor entry and powder migration.[1]
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins in DMSO.[1] Protocol: Inspect inner glove for perspiration (which weakens polymer) every 2 hours.[1] Change outer glove immediately upon splash.[1]
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary Control. If weighing outside a hood is unavoidable (not recommended), a P100 Particulate Respirator is required.[1] N95 is insufficient for fine crystalline dusts.[1]
Body Tyvek® Lab Coat or ApronCotton lab coats absorb liquids and hold them against the skin.[1] Impervious Tyvek prevents "wicking" of hazardous solutions.[1]

Operational Protocols: Step-by-Step

Phase A: Solid Handling & Weighing

Benzimidazole powders are prone to static charge, leading to "drift" and surface contamination.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.[1] This prevents the powder from "jumping" onto the balance pan.[1]

  • Transfer: Use a disposable anti-static weigh boat. Do not use weighing paper, as creases can trap material, leading to aerosolization when flattened.

Phase B: Solubilization (Liquid Handling)

Most researchers dissolve this in DMSO or Methanol.[1] This changes the risk profile from "Inhalation" to "Transdermal Absorption."[1]

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO acts as a carrier solvent, dragging the benzimidazole through intact skin.[1]

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Holds the vial/flask.[1]

    • Right Hand (Clean): Operates the pipette/keyboard.[1]

    • Never touch your face, phone, or door handle with the "Dirty" hand, even if gloved.[1]

Phase C: Spill Response
  • Solid Spill: Do NOT sweep dry.[1] This creates dust.[1] Cover with a wet paper towel (water or ethanol), then wipe up to capture particulates.[1]

  • Liquid Spill: Cover with absorbent pads.[1] Clean area with 10% bleach solution to degrade the benzimidazole ring, followed by water.

Visualization of Safety Logic

Diagram 1: PPE Selection Decision Tree

Use this logic flow to determine the correct protection level based on experimental state.

PPE_Decision_Tree Start Start: Handling CAS 380551-61-1 State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE + Sash at 18 inches Hood->YesHood Yes NoHood STOP: Respiratory Protection Required (P100) Hood->NoHood No Carrier Penetrating (DMSO/DMF) Solvent->Carrier Volatile Volatile (Methanol/DCM) Solvent->Volatile DoubleGlove REQUIRED: Double Nitrile (Change Outer every 30m) Carrier->DoubleGlove SingleGlove Standard Nitrile (Change on Splash) Volatile->SingleGlove

Caption: Decision logic for PPE selection based on physical state and solvent carrier properties.

Diagram 2: "Cradle-to-Grave" Workflow

The lifecycle of the compound from storage to disposal.[1]

Workflow cluster_disposal Disposal Protocol Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Static Control, Hood) Storage->Weighing Transfer Reaction Reaction/Application (Closed Vessel) Weighing->Reaction Solubilization Waste Disposal (Segregated Stream) Reaction->Waste Quench

Caption: Operational lifecycle ensuring containment from storage to final disposal.

Disposal Strategy

Do NOT flush down the drain. Benzimidazoles are heterocyclic amines that can persist in aquatic environments and are toxic to aquatic life (H411/H412).[1]

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a Hazardous Solid Waste bag (yellow/red).[1]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in DMSO/Methanol/Ethanol.[1]

    • Labeling: Clearly label as "Contains Benzimidazole Derivative - Toxic/Irritant."

  • Destruction: High-temperature incineration is the only approved method for complete destruction of the benzimidazole ring structure.[1]

References

  • PubChem. (2024).[1] Compound Summary: Benzimidazole Derivatives Safety Profile. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Laboratory Safety Guidance: Handling Hazardous Chemicals. United States Department of Labor.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.